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Cyanidin 3-sophoroside chloride

Cat. No.: B3028310
M. Wt: 647.0 g/mol
InChI Key: SGNFWBVNFUISGD-VENVAYKGSA-N
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Description

Cyanidin 3-sophoroside is classified under the family of anthocyanin flavonoids, which are ubiquitously present as pigments in fruits, flowers and vegetables. This phenolic bioactive compound is known to exhibit powerful free radical scavenging activity. Cyanidin 3-sophoroside chloride is generally available as a chloride salt.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31ClO16 B3028310 Cyanidin 3-sophoroside chloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16.ClH/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9;/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33);1H/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNFWBVNFUISGD-VENVAYKGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Cyanidin 3-sophoroside chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physicochemical properties, analytical methodologies, and key biological activities of Cyanidin 3-sophoroside chloride. As a prominent member of the anthocyanin family of flavonoids, this compound is of significant interest for its antioxidant properties and potential therapeutic applications.[1][2]

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for its handling, formulation, and analytical characterization.

Table 1: Chemical Identification and Formula

Property Value
IUPAC Name (2S,3R,5S)-2-[(2S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Synonyms Cyanidin 3-O-(2-O-β-D-glucopyranosyl)-β-D-glucopyranoside chloride, Sophoroside chloride[2][3]
CAS Number 18376-31-3[1][2], 38820-68-7[4][5]
Chemical Formula C₂₇H₃₁ClO₁₆[1][2][4][6][7]
Molecular Weight 646.98 g/mol [2][4][7][8]

| Canonical SMILES | C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O.[Cl-][1] |

Table 2: Physical and Chemical Properties

Property Value / Description
Appearance Dark red / purple crystalline solid or powder.[6]
Purity Typically ≥97% or ≥98% as determined by HPLC.[4][6]
Melting Point 142-146 °C (literature value, though this may refer to a related compound).[9]
Solubility Highly water-soluble.[6] Soluble in DMSO and Pyridine.[9]
Stability Sensitive to heat and light. Degrades at temperatures >40°C.[6] Aqueous solutions should not be stored for more than one day.[10]

| Storage | Store at -20°C in a dry, dark place.[2][4] |

Spectroscopic and Chromatographic Data

Spectral properties are essential for the identification and quantification of this compound.

Table 3: Spectroscopic and Chromatographic Properties

Property Value / Description
UV-Vis λmax Approximately 520 nm in acidic solutions (e.g., 0.1% HCl in 75% MeOH), characteristic for cyanidin glycosides.[11][12] The absorption maximum exhibits a bathochromic shift (to longer wavelengths) as pH increases.[12][13]
Mass Spectrometry Precursor ion (M+) m/z: 611.16.[14][15] Fragmentation typically yields an aglycone fragment at m/z 287.[14][15]

| Purity Assay | Routinely performed using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection at ~520 nm.[2][6] |

Experimental Protocols

The following sections detail generalized protocols for the extraction, purification, and analysis of this compound, based on common methodologies for anthocyanins.

This compound is naturally sourced from various fruits and flowers, such as red raspberries.[1][13]

  • Homogenization and Extraction : Pulverized, lyophilized plant material (e.g., flower petals) is extracted with an acidified organic solvent, such as 70% aqueous acetone or methanol containing 0.01% trifluoroacetic acid (TFA), to stabilize the flavylium cation.[16] The extraction is typically performed at a low temperature (e.g., 4°C) with stirring for 1-2 hours.[16]

  • Solvent Removal : The combined extracts are centrifuged, and the supernatant is collected. The organic solvent is removed under reduced pressure at ambient temperature to prevent degradation.[16]

  • Purification by Column Chromatography : The resulting aqueous extract is purified using column chromatography. A common workflow involves a first step with an Amberlite XAD-7 column, followed by further purification on a Sephadex LH-20 column to separate individual anthocyanins.[13]

  • Lyophilization : The purified fractions are lyophilized to yield the final solid compound.

G Diagram 1: General Experimental Workflow plant Plant Material (e.g., Berries, Flowers) extraction Extraction (Acidified Acetone/Methanol) plant->extraction centrifugation Centrifugation / Filtration extraction->centrifugation evaporation Solvent Evaporation (Reduced Pressure) centrifugation->evaporation Supernatant purification Column Chromatography (e.g., Amberlite XAD-7, Sephadex LH-20) evaporation->purification Aqueous Extract analysis Analysis & Characterization (HPLC, LC-MS) purification->analysis Purified Fractions final_product Purified C3S Chloride analysis->final_product

Caption: General workflow for extraction and analysis.

High-Performance Liquid Chromatography is the standard method for assessing the purity of this compound.[2][6]

  • System : An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector, a binary gradient pump, and an autosampler.[16]

  • Column : A C18 reverse-phase column is typically used.

  • Mobile Phase : A gradient elution is employed, commonly using:

    • Mobile Phase A: Acidified water (e.g., 0.1% TFA or 5% formic acid).

    • Mobile Phase B: Acetonitrile or HPLC-grade methanol.

  • Detection : The eluent is monitored at the visible maximum absorption wavelength of the compound, approximately 520 nm.[6][11]

  • Quantification : Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for definitive identification.

  • Ionization : Electrospray ionization (ESI) in positive mode is standard for anthocyanins.[14]

  • Mass Analysis : The system identifies the molecular ion (e.g., m/z 611 for the cation).[14][15]

  • Tandem MS (MS/MS) : Fragmentation of the parent ion is performed to confirm the structure. A characteristic fragment is the cyanidin aglycone at m/z 287, resulting from the loss of the sophoroside (disaccharide) moiety.[14][15]

Biological Activity and Chemical Behavior

The primary mode of action for this compound involves its potent antioxidant properties. It functions by scavenging free radicals and inhibiting oxidative stress, thereby protecting cells from damage.[1] This activity is central to its potential health benefits, including roles in mitigating inflammatory pathways and cellular signaling.[1]

G Diagram 2: Antioxidant Mode of Action ros Reactive Oxygen Species (ROS) (Free Radicals) damage Cellular Damage (Oxidative Stress) ros->damage Causes c3s Cyanidin 3-sophoroside chloride c3s->ros Scavenges & Neutralizes protection Cellular Protection c3s->protection Leads to

Caption: Simplified antioxidant mechanism of action.

A defining physicochemical characteristic of all anthocyanins, including this compound, is the reversible structural transformation and corresponding color change in response to pH.[12][17]

  • Low pH (<3) : Exists predominantly as the red-colored flavylium cation.[13][17]

  • Medium pH (4-6) : Undergoes hydration to form the colorless carbinol pseudo-base, which is in equilibrium with the violet quinoidal base.[13]

  • High pH (>7) : Further deprotonation leads to the formation of blue/violet anionic quinoidal bases, which are generally less stable.[17]

This behavior is critical for its application as a natural colorant and influences its stability and bioavailability in different environments.

G Diagram 3: pH-Dependent Structural Transformations low_ph Low pH (e.g., 1-3) Flavylium Cation (Red) mid_ph Mid pH (e.g., 4-6) Quinoidal Base / Carbinol (Violet / Colorless) low_ph->mid_ph Increase pH high_ph High pH (e.g., >7) Anionic Quinoidal Base (Blue/Violet) mid_ph->high_ph Increase pH

References

An In-depth Technical Guide to the Natural Sources of Cyanidin 3-Sophoroside Chloride in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural plant sources of Cyanidin 3-sophoroside chloride, a significant anthocyanin with potent biological activities. This document details its presence in various plant species, quantitative data, experimental protocols for its analysis, and its known signaling pathway interactions.

Introduction to this compound

This compound is a water-soluble flavonoid, a subclass of anthocyanins, responsible for the vibrant red, purple, and blue pigments in many flowers, fruits, and vegetables.[1] Its structure consists of a cyanidin aglycone linked to a sophorose sugar moiety.[1] This compound is of significant interest to the scientific and pharmaceutical communities due to its potent antioxidant properties and its role as a non-competitive reversible inhibitor of polyphenol oxidase (PPO), an enzyme responsible for browning in fruits and vegetables.[2] Its potential health benefits, including the prevention of cardiovascular diseases and certain cancers, are also under active investigation.[1]

Natural Plant Sources

This compound is found in a variety of plant species. The primary sources identified in the scientific literature are detailed below.

Table 1: Natural Plant Sources of this compound

Plant FamilySpecies NameCommon NamePlant PartReference(s)
RosaceaeRubus idaeusRed RaspberryFruit[3][4][5]
RosaceaeRubus occidentalisBlack RaspberryFruit[3]
RosaceaeHybrid Berries (e.g., Boysenberry)Hybrid BerryFruit[3]
MalvaceaeHibiscus rosa-sinensisHibiscusFlower Petals[6][7][8][9][10]
AsteraceaeCynara scolymusArtichokeFlowers, Bracts, Leaves[11]
BrassicaceaeBrassica oleraceaRed CabbageLeaves[1]
MoraceaeMorus spp.MulberryFruit[12]
LamiaceaePerilla frutescensPerillaLeaves
GrossulariaceaeRibes nigrumBlackcurrantFruit
SolanaceaeSolanum tuberosumPurple PotatoTuber

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and extraction method. The following table summarizes available quantitative data.

Table 2: Quantitative Analysis of Cyanidin 3-Sophoroside in Plant Sources

Plant SpeciesCultivar/VarietyConcentration (mg/100g FW)Analytical MethodReference(s)
Rubus idaeus (Red Raspberry)Not specified3.55HPLC[5]
Rubus idaeus (Red Raspberry)'Muskoka'106.23HPLC[13]
Rubus idaeus (Red Raspberry)'Ample'33.91HPLC[13]
Rubus idaeus (Red Raspberry)Not specified45.98HPLC[13]
Rubus spp. (Blackberry and Hybridberry)Multiple CultivarsVariesHPLC[3]
Hibiscus rosa-sinensisRed CultivarHighest among tested cultivarsUHPLC-ESI+-Orbitrap-MS[6][7]

FW: Fresh Weight

Experimental Protocols

The extraction and quantification of this compound are critical for accurate analysis. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

4.1. Extraction of this compound from Plant Material

This protocol is a generalized procedure based on methods cited for artichoke and raspberry analysis.[11][14]

  • Sample Preparation: Lyophilize fresh plant material (e.g., petals, fruit) and grind to a fine powder.

  • Extraction:

    • Weigh approximately 0.5 g of the pulverized sample into an Erlenmeyer flask.

    • Add 100 mL of an extraction solvent (e.g., 70% (v/v) aqueous acetone containing 0.01% (v/v) trifluoroacetic acid (TFA)).

    • Stir for 1 hour at 4°C, ensuring the flask is flushed with nitrogen to prevent oxidation.

    • Centrifuge the extract (e.g., 5 min at 4,000 rpm).

    • Re-extract the solid residue twice more with the same extraction solvent.

  • Solvent Removal and Purification:

    • Combine the supernatants and remove the organic solvent under reduced pressure at ambient temperature.

    • Adjust the pH of the remaining aqueous phase to 1.5 with TFA.

    • Perform liquid-liquid extraction with ethyl acetate (3 x 50 mL) to remove less polar phenolic compounds. Discard the organic phase.

    • Evaporate the aqueous phase to dryness in vacuo at ambient temperature.

  • Final Sample Preparation:

    • Dissolve the residue in a known volume (e.g., 1 mL) of acidified water (0.01% TFA).

    • Filter the solution through a 0.45 µm membrane filter prior to HPLC analysis.

4.2. Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is based on methodologies for analyzing anthocyanins in mulberry and other fruits.[12]

  • Instrumentation: HPLC system equipped with a diode array detector (DAD) or a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., Eclipse XDB-C18, 4.6 × 250 mm I.D., 5 µm).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.5% formic acid in water.

    • Solvent B: 0.5% formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 520 nm.

  • Quantification:

    • Prepare a calibration curve using a certified analytical standard of this compound.[15]

    • Inject a known volume of the filtered plant extract.

    • Identify the peak corresponding to Cyanidin 3-sophoroside based on retention time and UV-Vis spectrum compared to the standard.

    • Quantify the concentration based on the peak area and the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound and related cyanidin compounds exhibit significant biological activities through various mechanisms.

5.1. Inhibition of Polyphenol Oxidase (PPO)

Cyanidin 3-sophoroside is a potent non-competitive inhibitor of PPO.[2] This inhibition is crucial in preventing enzymatic browning in fruits and has applications in the food industry.

PPO_Inhibition PPO Polyphenol Oxidase (PPO) (Enzyme) Quinones Quinones (Causes Browning) PPO->Quinones Oxidation Phenols Phenolic Substrates Phenols->PPO C3S Cyanidin 3-sophoroside C3S->PPO Non-competitive Inhibition

Caption: Mechanism of Polyphenol Oxidase (PPO) inhibition by Cyanidin 3-sophoroside.

5.2. Cellular Signaling Pathways

While direct signaling pathways for this compound are still under extensive research, studies on the closely related Cyanidin chloride provide insights into its potential cellular effects, particularly in cancer cells.

A notable mechanism involves the induction of apoptosis in colorectal cancer cells through the modulation of the NF-κB and Nrf2 signaling pathways.[16] Cyanidin chloride has been shown to suppress NF-κB signaling while activating the Nrf2 pathway.[16] The activation of Nrf2 appears to be a prerequisite for the inhibition of NF-κB and subsequent apoptosis.[16]

NFkB_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cyanidin_Chloride Cyanidin Chloride Nrf2_Keap1 Nrf2-Keap1 Complex Cyanidin_Chloride->Nrf2_Keap1 Induces dissociation IkB_NFkB IκB-NF-κB Complex Cyanidin_Chloride->IkB_NFkB Inhibits dissociation Nrf2_active Active Nrf2 Nrf2_Keap1->Nrf2_active Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus NFkB_active Active NF-κB NFkB_nucleus NF-κB Nrf2_nucleus->IkB_NFkB Suppresses NF-κB activation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Anti_apoptotic Anti-apoptotic Gene Expression NFkB_nucleus->Anti_apoptotic Binds to Apoptosis Apoptosis ARE->Apoptosis Promotes Anti_apoptotic->Apoptosis Inhibits

Caption: Proposed signaling pathway of Cyanidin chloride in inducing apoptosis.

Conclusion

This compound is a valuable natural compound with significant potential in the food and pharmaceutical industries. Its presence in a range of common fruits and flowers, coupled with its potent biological activities, makes it a compelling subject for further research and development. The methodologies outlined in this guide provide a foundation for the accurate identification, quantification, and mechanistic study of this important anthocyanin. Further investigation into its specific signaling pathways and bioavailability will be crucial for harnessing its full therapeutic potential.

References

An In-depth Technical Guide to the Biosynthesis of Cyanidin 3-sophoroside in Berries

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin 3-sophoroside is a prominent anthocyanin found in various berries, most notably in red raspberries (Rubus idaeus), contributing significantly to their vibrant red color. Anthocyanins, a class of flavonoid compounds, are of great interest to researchers and drug development professionals due to their potent antioxidant properties and potential health benefits, including anti-inflammatory, anti-cancer, and cardioprotective effects. Understanding the intricate biosynthetic pathway of cyanidin 3-sophoroside at a molecular level is crucial for metabolic engineering efforts aimed at enhancing its production in fruits and for exploring its therapeutic applications. This technical guide provides a comprehensive overview of the core biosynthesis pathway, key enzymes and genes involved, quantitative data on its accumulation, detailed experimental protocols for its analysis, and a visualization of the underlying molecular processes.

The Biosynthesis Pathway of Cyanidin 3-sophoroside

The biosynthesis of cyanidin 3-sophoroside is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and anthocyanin-specific branches. The pathway can be broadly divided into two major stages: the synthesis of the cyanidin aglycone and its subsequent glycosylation to form cyanidin 3-sophoroside.

Synthesis of the Cyanidin Aglycone

The formation of the cyanidin core structure originates from the amino acid L-phenylalanine. A series of enzymatic reactions, catalyzed by enzymes encoded by a suite of well-characterized genes, leads to the production of cyanidin. The expression of these genes is tightly regulated and significantly upregulated during fruit ripening, coinciding with the accumulation of anthocyanins[1][2].

The key enzymatic steps are:

  • Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-coumaroyl-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone isomerase (CHI): Isomerizes naringenin chalcone to naringenin.

  • Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.

  • Flavonoid 3'-hydroxylase (F3'H): Further hydroxylates dihydrokaempferol to produce dihydroquercetin.

  • Dihydroflavonol 4-reductase (DFR): Reduces dihydroquercetin to leucocyanidin.

  • Anthocyanidin synthase (ANS) or Leucoanthocyanidin dioxygenase (LDOX): Oxidizes leucocyanidin to the unstable cyanidin aglycone. A nonsense mutation in the ANS gene has been shown to be responsible for the yellow fruit phenotype in some raspberry cultivars, highlighting its critical role in the pathway[1][3].

Glycosylation of Cyanidin to Cyanidin 3-sophoroside

The cyanidin aglycone is highly unstable and is immediately stabilized through glycosylation. The formation of cyanidin 3-sophoroside involves a two-step glycosylation process:

  • UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT): This enzyme transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of the cyanidin aglycone, forming the more stable cyanidin 3-glucoside.

  • UDP-glucose:cyanidin 3-O-glucoside-2''-O-glucosyltransferase: A second glucosyltransferase then adds another glucose molecule to the 2''-position of the existing glucose on cyanidin 3-glucoside, forming the disaccharide sophorose and yielding the final product, cyanidin 3-sophoroside. While the specific gene for this enzyme in Rubus idaeus is not yet fully characterized, studies on other plants have identified flavonoid 3-O-glucoside:2″-O-glucosyltransferases responsible for such modifications[4].

Quantitative Data

The accumulation of cyanidin 3-sophoroside is a key determinant of the color and phytochemical profile of many berries. The table below summarizes the reported concentrations of this compound in red raspberries.

Berry SpeciesCultivar/VarietyConcentration of Cyanidin 3-sophoroside (mg/100g fresh weight)Reference
Red Raspberry (Rubus idaeus)Not specified20-60[5]
Red Raspberry (Rubus idaeus)Not specified1.4-1.5 times higher than cyanidin 3-glucoside[6]

Note: Enzyme kinetic data (Km, Vmax) for the specific enzymes in the cyanidin 3-sophoroside biosynthesis pathway from berry species are not extensively reported in the literature and represent a knowledge gap.

Experimental Protocols

Extraction and Quantification of Cyanidin 3-sophoroside from Berries

This protocol describes a general method for the extraction and quantification of anthocyanins, including cyanidin 3-sophoroside, from berry tissue.

Materials:

  • Berry tissue (fresh or frozen at -80°C)

  • Extraction solvent: 80/20 acetonitrile/0.3% phosphoric acid in water[7]

  • Homogenizer

  • Centrifuge and centrifuge tubes

  • HPLC system with a C18 column and a photodiode array (PDA) detector

  • Cyanidin 3-sophoroside standard

Procedure:

  • Weigh approximately 0.3 g of berry tissue.

  • Add 30 mL of extraction solution.

  • Homogenize the tissue for 1.5 minutes.

  • Centrifuge the homogenate at 2,500 rpm for 10 minutes.

  • Collect the supernatant for HPLC analysis.

  • Inject the supernatant into the HPLC system.

  • Separate the anthocyanins using a suitable gradient of acetonitrile and acidified water.

  • Detect the eluting compounds using the PDA detector at 520 nm.

  • Identify cyanidin 3-sophoroside by comparing the retention time and UV-Vis spectrum with the standard.

  • Quantify the compound by creating a standard curve with the cyanidin 3-sophoroside standard.

In Vitro Assay for Anthocyanidin Synthase (ANS) Activity

This protocol provides a method for determining the activity of ANS, a key enzyme in cyanidin biosynthesis.

Materials:

  • Plant tissue extract containing ANS

  • Assay buffer: 25 mM HEPES buffer (pH 7.4) containing 0.2 mM EDTA, 2 mM ascorbic acid, and 2% (w/v) PVP[8]

  • Substrate: Leucocyanidin

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a crude enzyme extract by homogenizing berry tissue in ice-cold assay buffer followed by centrifugation to remove cell debris[8].

  • The reaction mixture should contain the enzyme extract and leucocyanidin in the assay buffer.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C).

  • Stop the reaction at various time points by adding an organic solvent (e.g., ethyl acetate).

  • Extract the produced cyanidin into the organic phase.

  • Quantify the cyanidin produced either spectrophotometrically by measuring the absorbance at its λmax (around 530 nm) or by HPLC analysis.

  • Enzyme activity can be expressed as the amount of product formed per unit time per milligram of protein.

In Vitro Assay for UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) Activity

This protocol outlines a method to measure the activity of UFGT, the enzyme responsible for the first glycosylation step.

Materials:

  • Plant tissue extract containing UFGT

  • Assay buffer: 100 mM Tris-HCl (pH 7.5) with 0.1% (v/v) β-mercaptoethanol[9]

  • Substrates: Cyanidin and UDP-glucose

  • HPLC system

Procedure:

  • Prepare a crude enzyme extract as described for the ANS assay.

  • The reaction mixture should contain the enzyme extract, cyanidin, and UDP-glucose in the assay buffer[9].

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour)[10].

  • Terminate the reaction by adding methanol[9].

  • Analyze the reaction mixture by HPLC to separate and quantify the product, cyanidin 3-glucoside.

  • Enzyme activity is calculated based on the amount of cyanidin 3-glucoside produced.

Mandatory Visualizations

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_anthocyanin Anthocyanin Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Cyanidin 3-glucoside Cyanidin 3-glucoside Cyanidin->Cyanidin 3-glucoside UFGT Cyanidin 3-sophoroside Cyanidin 3-sophoroside Cyanidin 3-glucoside->Cyanidin 3-sophoroside UGT Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis Berry Tissue Berry Tissue Homogenization Homogenization Berry Tissue->Homogenization Gene Expression Analysis Gene Expression Analysis Berry Tissue->Gene Expression Analysis Centrifugation Centrifugation Homogenization->Centrifugation Crude Extract Crude Extract Centrifugation->Crude Extract Metabolite Analysis Metabolite Analysis Crude Extract->Metabolite Analysis Enzyme Assay Enzyme Assay Crude Extract->Enzyme Assay HPLC-PDA/MS HPLC-PDA/MS Metabolite Analysis->HPLC-PDA/MS Spectrophotometry Spectrophotometry Enzyme Assay->Spectrophotometry qRT-PCR qRT-PCR Gene Expression Analysis->qRT-PCR Logical_Relationship Gene Expression Gene Expression Enzyme Synthesis Enzyme Synthesis Gene Expression->Enzyme Synthesis Transcription & Translation Enzyme Activity Enzyme Activity Enzyme Synthesis->Enzyme Activity Activation Metabolite Production Metabolite Production Enzyme Activity->Metabolite Production Catalysis Final Product Accumulation Final Product Accumulation Metabolite Production->Final Product Accumulation Accumulation

References

In-Depth Technical Guide: Biological Activities of Cyanidin 3-Sophoroside Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin 3-sophoroside chloride, an anthocyanin found in various pigmented plants, has garnered scientific interest for its potential health benefits. This technical guide provides a comprehensive overview of the current understanding of its biological activities, with a focus on its neuroprotective and enzyme inhibitory properties. While research specific to this compound is emerging, this document compiles available quantitative data, detailed experimental protocols, and explores its known mechanisms of action through signaling pathways. This guide aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a glycosidic form of cyanidin, belonging to the anthocyanin subclass of flavonoids. Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers. The structure of this compound consists of a cyanidin aglycone linked to a sophorose sugar moiety (a disaccharide of glucose). This glycosylation influences its solubility, stability, and bioavailability, thereby affecting its biological activity.[1]

This document details the known biological activities of this compound, with a particular focus on neuroprotective and enzyme inhibitory effects, for which specific data is available. It also touches upon other potential activities such as antioxidant, anti-inflammatory, and anticancer effects, primarily based on the activities of the parent cyanidin molecule and related glycosides, highlighting the need for further research on the sophoroside form.

Neuroprotective Activities

Recent studies have indicated the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease models.

Quantitative Data

A comparative study on an aluminum chloride (AlCl₃)-induced zebrafish model of Alzheimer's disease demonstrated the neuroprotective effects of several cyanidin derivatives, including cyanidin 3-sophoroside (C3S). The following table summarizes the key quantitative findings for C3S at a concentration of 4 µM.

ParameterModel Group (AlCl₃)C3S (4 µM) Treated GroupDonepezil (Dpz) Treated GroupControl Group
AChE Activity (U/mgprot) ~1.8~1.3~1.1~1.0
SOD Activity (U/mgprot) ~25~35~40~45
GSH Level (µmol/gprot) ~10~15~18~20
MDA Level (nmol/mgprot) ~12~8~7~6

Data are approximated from graphical representations in the source study and presented for comparative purposes.

Experimental Protocol: Neuroprotection Assessment in Zebrafish

The following protocol is based on the methodology used to assess the neuroprotective effects of cyanidin derivatives in a zebrafish model of Alzheimer's disease.

2.2.1. Animal Model and Treatment

  • Model Organism: Wild-type AB strain zebrafish larvae.

  • Induction of Neurotoxicity: Zebrafish larvae at 3 days post-fertilization (dpf) were exposed to 150 µM AlCl₃ in E3 medium for 3 days to induce neurotoxicity.

  • Treatment: From 3 dpf to 6 dpf, larvae were co-exposed to AlCl₃ and this compound at a final concentration of 4 µM. A positive control group was treated with Donepezil (4 µM).

  • Control Groups: A control group receiving only E3 medium and a model group receiving only AlCl₃ were maintained.

2.2.2. Behavioral Analysis

  • At 6 dpf, the locomotor activity of individual larvae was tracked using an automated video tracking system. Parameters such as total distance moved and average speed were recorded to assess motor function.

2.2.3. Biochemical Assays

  • Sample Preparation: At 6 dpf, zebrafish larvae from each group were collected, homogenized in a suitable buffer on ice, and centrifuged to obtain the supernatant for biochemical analysis.

  • Acetylcholinesterase (AChE) Activity: AChE activity was measured using a commercially available kit based on the Ellman method, which detects the product of acetylcholine hydrolysis.

  • Superoxide Dismutase (SOD) Activity: SOD activity was determined using a kit that measures the inhibition of a superoxide-generating system.

  • Glutathione (GSH) Level: GSH levels were quantified using a kit based on the reaction of GSH with a specific chromogenic substrate.

  • Malondialdehyde (MDA) Level: MDA levels, an indicator of lipid peroxidation, were measured using a thiobarbituric acid reactive substances (TBARS) assay kit.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are believed to be mediated through multiple mechanisms. The data suggests an enhancement of the antioxidant defense system and a reduction of cholinergic system dysfunction.

Neuroprotection_Workflow cluster_model Zebrafish Model of AD cluster_treatment Treatment cluster_assessment Assessment at 6 dpf AlCl3_exposure AlCl₃ Exposure (3-6 dpf) Behavioral Behavioral Analysis (Locomotor Activity) AlCl3_exposure->Behavioral Induces Deficits Biochemical Biochemical Assays (AChE, SOD, GSH, MDA) AlCl3_exposure->Biochemical Induces Imbalances C3S_treatment This compound (4 µM) C3S_treatment->Behavioral Ameliorates C3S_treatment->Biochemical Restores Balance

Experimental workflow for assessing neuroprotective effects.

Enzyme Inhibitory Activity

This compound has been identified as a potent inhibitor of polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables.

Quantitative Data

The inhibitory effect of cyanidin 3-sophoroside (CS) on polyphenol oxidase was investigated, revealing a non-competitive inhibition mechanism.

ParameterValue
Inhibition Type Non-competitive
Binding Energy (Molecular Docking) -8.124 kcal/mol
Activation Energy of Quenching 4.654 ± 0.1091 kJ/mol
Experimental Protocol: Polyphenol Oxidase (PPO) Inhibition Assay

The following protocol is based on the methodology used to characterize the inhibition of PPO by cyanidin 3-sophoroside.

3.2.1. Enzyme and Substrate

  • Enzyme: Mushroom polyphenol oxidase (tyrosinase).

  • Substrate: L-DOPA.

3.2.2. Inhibition Assay

  • A reaction mixture containing phosphate buffer (pH 6.8), L-DOPA solution, and varying concentrations of this compound was prepared.

  • The reaction was initiated by adding the PPO enzyme solution.

  • The formation of dopachrome was monitored spectrophotometrically by measuring the increase in absorbance at 475 nm over time.

  • The mode of inhibition was determined by analyzing Lineweaver-Burk plots generated from reaction rates at different substrate and inhibitor concentrations.

3.2.3. Fluorescence Quenching Studies

  • The interaction between PPO and this compound was further investigated by measuring the quenching of the intrinsic fluorescence of PPO in the presence of increasing concentrations of the inhibitor. Fluorescence emission spectra were recorded at different temperatures to determine the quenching mechanism (static or dynamic) and calculate thermodynamic parameters.

Signaling Pathways and Mechanisms of Action

This compound inhibits PPO through a non-competitive mechanism, meaning it binds to a site on the enzyme other than the active site. This binding induces a conformational change in the enzyme, reducing its catalytic efficiency. Molecular docking studies suggest a stable binding interaction.

PPO_Inhibition C3S Cyanidin 3-sophoroside chloride Binding Non-competitive Binding C3S->Binding PPO Polyphenol Oxidase (PPO) Product Product (Dopachrome) PPO->Product Catalyzes conversion Substrate Substrate (e.g., L-DOPA) Substrate->PPO Binds to active site Binding->PPO Binds to allosteric site Inhibition Inhibition of Enzymatic Activity Binding->Inhibition

Mechanism of non-competitive inhibition of PPO.

Other Potential Biological Activities

While specific research on this compound is limited, the known activities of its aglycone, cyanidin, and other cyanidin glycosides like cyanidin-3-O-glucoside (C3G), suggest potential for antioxidant, anti-inflammatory, and anticancer effects. Further investigation is required to confirm these activities for the sophoroside form.

Antioxidant Activity

Cyanidin and its glycosides are known to be potent antioxidants, capable of scavenging free radicals.[1] This activity is attributed to the phenolic hydroxyl groups in their structure.

Representative Experimental Protocol: DPPH Radical Scavenging Assay

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Varying concentrations of the test compound (this compound) are added to the DPPH solution.

  • The mixture is incubated in the dark, and the decrease in absorbance at 517 nm is measured spectrophotometrically.

  • The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity

Cyanidin and C3G have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines.

Representative Experimental Protocol: Anti-inflammatory Assay in Cell Culture

  • Cell Line: A suitable cell line, such as RAW 264.7 murine macrophages or THP-1 human monocytes.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response.

  • Treatment: Cells are pre-treated with various concentrations of this compound before stimulation with LPS.

  • Analysis:

    • Cytokine Production: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using ELISA.

    • Gene Expression: The expression of genes encoding inflammatory mediators is quantified by RT-qPCR.

    • Signaling Pathway Analysis: The activation of NF-κB and MAPK pathways is assessed by Western blotting for key phosphorylated proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK).

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes C3S Cyanidin 3-sophoroside chloride C3S->IKK

Hypothesized inhibition of the NF-κB pathway.

Anticancer Activity

The cyanidin aglycone and C3G have demonstrated anticancer properties in various cancer cell lines, including breast and colon cancer cells. These effects are often mediated through the induction of apoptosis and inhibition of cell proliferation.

Representative Experimental Protocol: Anticancer Assay in Cell Culture

  • Cell Lines: Human breast cancer cell line (e.g., MCF-7) and human colon cancer cell line (e.g., HCT-116).

  • Treatment: Cells are treated with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

  • Analysis:

    • Cell Viability: Cell viability is assessed using assays such as MTT or CCK-8 to determine the IC₅₀ value.

    • Apoptosis: The induction of apoptosis is evaluated by flow cytometry using Annexin V/Propidium Iodide staining.

    • Cell Cycle Analysis: The effect on the cell cycle distribution is analyzed by flow cytometry after staining with a DNA-binding dye.

    • Protein Expression: The expression of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins) is analyzed by Western blotting.

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly as a neuroprotective agent and a polyphenol oxidase inhibitor. The available data provides a solid foundation for its potential application in the pharmaceutical and food industries. However, research specifically focused on this compound is still in its early stages.

Future research should aim to:

  • Conduct comprehensive in vitro antioxidant assays (e.g., DPPH, FRAP, ORAC) to quantify the antioxidant capacity of this compound and compare it with other anthocyanins.

  • Investigate its anti-inflammatory and anticancer activities in relevant cell and animal models to elucidate the specific signaling pathways involved.

  • Explore its potential anti-diabetic properties.

  • Conduct pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.

A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for harnessing its full therapeutic and functional potential.

References

The Antioxidant Prowess of Cyanidin 3-sophoroside chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Cyanidin 3-sophoroside chloride, a naturally occurring anthocyanin, is garnering significant attention within the scientific community for its potent antioxidant properties. This technical guide provides an in-depth exploration of the mechanisms underpinning its antioxidant activity, offering valuable insights for researchers, scientists, and drug development professionals. Sourced from various plants, including berries and red cabbage, this flavonoid demonstrates a remarkable capacity to neutralize free radicals and modulate cellular antioxidant defenses, positioning it as a promising candidate for further investigation in health and disease.[1]

Core Antioxidant Mechanisms

This compound exerts its antioxidant effects through a dual strategy: direct radical scavenging and modulation of intracellular antioxidant pathways. Its chemical structure, characterized by a sophorose sugar moiety attached to a cyanidin backbone, is pivotal to its function.[1]

Direct Radical Scavenging Activity

The primary antioxidant mechanism of this compound is its ability to directly scavenge free radicals.[1] The phenolic hydroxyl groups on the cyanidin structure readily donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals, thereby terminating damaging chain reactions within cells. This direct quenching of harmful radicals is a key contributor to its protective effects against oxidative stress.

While specific quantitative data for this compound is still emerging in the literature, the radical scavenging capabilities of anthocyanins, in general, are well-documented. The following table summarizes typical quantitative data obtained for similar anthocyanin compounds in common in vitro antioxidant assays.

AssayDescriptionTypical IC50 / Value Range for Anthocyanins
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change.Varies widely depending on the specific anthocyanin and assay conditions.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay Measures the ability of an antioxidant to scavenge the ABTS radical cation.Generally shows high scavenging activity for anthocyanins.
ORAC (Oxygen Radical Absorbance Capacity) Assay Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.Anthocyanins typically exhibit high ORAC values.
Modulation of Cellular Antioxidant Pathways: The Nrf2 Connection

Beyond direct radical scavenging, emerging evidence suggests that cyanidin compounds, including likely this compound, can bolster the cell's own antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a critical transcription factor that regulates the expression of a suite of antioxidant and detoxifying enzymes.[2]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[2] In the presence of oxidative stress or in response to inducers like cyanidin compounds, Nrf2 is released from Keap1 and translocates to the nucleus.[2] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2] This leads to an upregulation of the cell's endogenous antioxidant capacity.

Nrf2_Pathway_Activation Nrf2_cyto Nrf2_cyto Nrf2_nu Nrf2_nu Nrf2_cyto->Nrf2_nu Translocation Antioxidant_Enzymes Antioxidant_Enzymes cell_protection Enhanced Cellular Antioxidant Defense Antioxidant_Enzymes->cell_protection Leads to

Experimental Protocols

To facilitate further research, this section outlines standardized methodologies for key experiments used to evaluate the antioxidant properties of compounds like this compound.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the DPPH solution is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at 517 nm.

  • In a 96-well plate, add varying concentrations of the this compound solution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A suitable standard, such as ascorbic acid or Trolox, should be run in parallel.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Western Blot Analysis for Nrf2 Pathway Activation

Principle: This technique is used to detect and quantify the levels of specific proteins involved in the Nrf2 pathway, such as Nrf2, Keap1, HO-1, and NQO1, in cell lysates.

Protocol:

  • Culture a suitable cell line (e.g., HepG2 or RAW 264.7 macrophages) and treat with different concentrations of this compound for a specified time.

  • Lyse the cells to extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Western_Blot_Workflow A Cell Culture and Treatment with this compound B Protein Extraction (Total or Nuclear/Cytoplasmic) A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF/Nitrocellulose) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-Nrf2, anti-HO-1) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL) H->I J Analysis and Quantification I->J

Conclusion and Future Directions

This compound is a compelling natural compound with a multifaceted antioxidant mechanism. Its ability to both directly neutralize harmful free radicals and to upregulate the body's endogenous antioxidant defenses through the Nrf2 pathway highlights its therapeutic potential. Further research is warranted to fully elucidate its bioavailability, metabolic fate, and efficacy in in vivo models of diseases associated with oxidative stress. The detailed experimental protocols provided herein offer a framework for continued investigation into the promising health benefits of this potent anthocyanin.

References

Cyanidin 3-sophoroside chloride as a polyphenol oxidase (PPO) inhibitor.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enzymatic browning, a process primarily mediated by polyphenol oxidase (PPO), poses a significant challenge in the food and pharmaceutical industries, leading to undesirable changes in color, flavor, and nutritional value. The quest for effective and safe PPO inhibitors is a continuous endeavor. This technical guide delves into the core of cyanidin 3-sophoroside chloride, a naturally occurring anthocyanin, as a potent non-competitive and reversible inhibitor of polyphenol oxidase. Drawing from key scientific literature, this document provides a comprehensive overview of its inhibitory mechanism, quantitative inhibition data, and detailed experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel anti-browning agents and therapeutic interventions targeting PPO activity.

Introduction to Polyphenol Oxidase and Enzymatic Browning

Polyphenol oxidase (PPO; EC 1.14.18.1) is a copper-containing enzyme widely distributed in nature, responsible for the oxidation of phenolic compounds to quinones in the presence of oxygen.[1] These highly reactive quinones subsequently polymerize to form dark-colored pigments, a phenomenon known as enzymatic browning.[1] While this process can be beneficial in the production of certain products like tea and raisins, it is largely considered detrimental in fruits, vegetables, and some beverages, leading to significant economic losses.[1] Consequently, the inhibition of PPO is a key strategy to prevent enzymatic browning and preserve the quality of various products.

This compound: A Natural PPO Inhibitor

This compound is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors of many flowers, fruits, and vegetables. It has been identified as a potent inhibitor of PPO.[2][3]

Mechanism of PPO Inhibition

Kinetic studies have demonstrated that this compound acts as a non-competitive reversible inhibitor of PPO.[2][4] This mode of inhibition signifies that the inhibitor does not bind to the active site of the enzyme but rather to a distinct allosteric site. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without preventing the substrate from binding to the active site. The reversible nature of the inhibition indicates that the inhibitor can dissociate from the enzyme, allowing it to regain its activity.

Molecular docking studies have provided further insights into the interaction between cyanidin 3-sophoroside and PPO. These computational analyses have estimated a binding energy of -8.124 kcal/mol , suggesting a strong and stable interaction between the inhibitor and the enzyme.[4]

Quantitative Inhibition Data

The inhibitory potency of this compound against PPO is a critical parameter for its application. While the primary literature confirms its potent inhibitory activity, specific IC50 and Ki values from the key study by Hemachandran et al. (2017) are not publicly available in the abstract. However, the non-competitive inhibition model provides a framework for understanding its efficacy.

ParameterValueMethod of DeterminationReference
Inhibition Type Non-competitive, ReversibleLineweaver-Burk Plot Analysis[2][4]
Binding Energy -8.124 kcal/molMolecular Docking[4]

Note: IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant) are crucial for a complete quantitative assessment. Further investigation of the full-text article by Hemachandran et al. (2017) is recommended to obtain these specific values.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the inhibition of PPO by this compound.

PPO Activity and Inhibition Assay

This spectrophotometric assay is fundamental for measuring PPO activity and assessing the inhibitory effect of compounds like this compound.

Principle: The assay measures the rate of formation of colored quinones resulting from the PPO-catalyzed oxidation of a phenolic substrate, typically catechol. The increase in absorbance at a specific wavelength is monitored over time.

Materials:

  • Polyphenol Oxidase (PPO) enzyme extract (e.g., from mushroom or apple)

  • Catechol solution (substrate)

  • Phosphate buffer (e.g., 0.1 M, pH 6.5-7.0)

  • This compound solution (inhibitor)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer and catechol solution in a cuvette.

  • To the test cuvette, add a specific concentration of the this compound solution. For the control, add an equal volume of the buffer.

  • Pre-incubate the mixture at a controlled temperature (e.g., 25-30°C) for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding the PPO enzyme extract to the cuvette.

  • Immediately start monitoring the change in absorbance at 420 nm for a set duration (e.g., 3-5 minutes), taking readings at regular intervals (e.g., every 30 seconds).

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance vs. time plot.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

Kinetic Analysis (Lineweaver-Burk Plot)

This analysis is used to determine the mode of enzyme inhibition.

Procedure:

  • Perform the PPO activity assay as described in section 4.1.

  • Vary the concentration of the substrate (catechol) while keeping the enzyme concentration constant.

  • Repeat the experiment in the absence (control) and presence of different fixed concentrations of this compound.

  • Calculate the initial reaction velocities (V) for each substrate concentration ([S]).

  • Plot 1/V versus 1/[S] to generate a Lineweaver-Burk plot.

  • Analyze the plot: In non-competitive inhibition, the Vmax (y-intercept) decreases in the presence of the inhibitor, while the Km (x-intercept) remains unchanged.

Fluorescence Quenching Spectroscopy

This technique is employed to study the interaction between the inhibitor and the enzyme by monitoring changes in the intrinsic fluorescence of the protein.

Principle: PPO contains fluorescent amino acid residues (tryptophan, tyrosine, phenylalanine). When an inhibitor binds to the enzyme, it can quench this intrinsic fluorescence. The mechanism of quenching (static or dynamic) provides information about the nature of the interaction.

Procedure:

  • Prepare solutions of PPO at a constant concentration in a suitable buffer.

  • Add increasing concentrations of this compound to the PPO solutions.

  • Measure the fluorescence emission spectra of each sample using a spectrofluorometer, with an excitation wavelength typically around 280 nm.

  • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate conformational changes in the secondary structure of PPO upon binding of the inhibitor.

Procedure:

  • Prepare solutions of PPO in the absence and presence of this compound in a suitable buffer.

  • Record the CD spectra of the samples in the far-UV region (e.g., 190-250 nm) using a CD spectropolarimeter.

  • Analyze the changes in the CD spectra to identify alterations in the α-helix, β-sheet, and random coil content of the enzyme.

Visualizations

Signaling Pathway and Experimental Workflows

PPO_Inhibition_Mechanism cluster_enzyme Polyphenol Oxidase (PPO) PPO PPO (Active Site) ES_Complex Enzyme-Substrate Complex PPO->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) PPO->EI_Complex Allo_Site Allosteric Site Substrate Phenolic Substrate Substrate->PPO Binds to Active Site Inhibitor Cyanidin 3-Sophoroside Chloride Inhibitor->Allo_Site Binds to Allosteric Site Product Quinone (Browning) ES_Complex->Product PPO_Assay_Workflow start Start prep_reagents Prepare Reagents: PPO, Substrate, Buffer, Inhibitor start->prep_reagents setup_cuvettes Set up Control and Test Cuvettes prep_reagents->setup_cuvettes add_inhibitor Add Inhibitor to Test Cuvette setup_cuvettes->add_inhibitor pre_incubate Pre-incubate at Constant Temperature setup_cuvettes->pre_incubate Control add_inhibitor->pre_incubate add_enzyme Initiate Reaction with PPO pre_incubate->add_enzyme measure_abs Monitor Absorbance at 420 nm add_enzyme->measure_abs analyze_data Calculate Reaction Velocity and % Inhibition measure_abs->analyze_data end End analyze_data->end

References

An In-Depth Technical Guide to the Health Benefits of Dietary Cyanidin 3-Sophoroside Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sophoroside chloride is a naturally occurring anthocyanin found in a variety of pigmented fruits and vegetables. As a member of the flavonoid family, it contributes to the vibrant red, purple, and blue colors of many plants. Beyond its role as a natural colorant, emerging scientific evidence indicates that this compound possesses a range of potential health benefits, primarily attributed to its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its mechanisms of action, quantitative experimental data, and detailed methodologies for its study.

Due to the nascent stage of research specifically focused on this compound, this guide also incorporates data from studies on the closely related and well-researched compound, cyanidin 3-glucoside (C3G). Given their structural similarities, the biological activities of C3G are considered highly indicative of the potential effects of this compound. This is explicitly noted where data for C3G is presented.

Core Health Benefits and Mechanisms of Action

The health-promoting effects of this compound are multifaceted and primarily stem from its ability to counteract oxidative stress and inflammation, which are underlying factors in numerous chronic diseases.

Antioxidant Activity

This compound is a powerful antioxidant capable of neutralizing reactive oxygen species (ROS) and other free radicals. This activity is crucial for protecting cells from oxidative damage to lipids, proteins, and DNA.

Mechanism of Action: The antioxidant capacity of this compound is attributed to its chemical structure, particularly the presence of hydroxyl groups on the B-ring, which can readily donate hydrogen atoms to stabilize free radicals.

Quantitative Data:

CompoundAssayIC50 / ActivitySource
Cyanidin 3-sophorosideSuperoxide Radical ScavengingRate constant: 2.2 × 10^5 M⁻¹s⁻¹[1]
Cyanidin 3-glucoside (C3G)DPPH Radical ScavengingIC50: Not explicitly found for C3S, but C3G shows strong activity[2]
Cyanidin 3-glucoside (C3G)Ferric Reducing Antioxidant Power (FRAP)High activity reported in various plant extracts[2]
Cyanidin 3-glucoside (C3G)Total Reducing Power (TRP)High activity reported in various plant extracts[2]
Anti-inflammatory Effects

Chronic inflammation is a key contributor to a wide range of diseases. This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action: The anti-inflammatory effects are largely mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting NF-κB activation, this compound can reduce the production of pro-inflammatory cytokines and enzymes.

Quantitative Data:

CompoundCell Line/ModelEffectQuantitative ChangeSource
Cyanidin chlorideColorectal Cancer CellsInhibition of NF-κB signalingDose-dependent decrease in NF-κB reporter activity[3][4]
Cyanidin 3-glucoside (C3G)LPS-stimulated HUVECsInhibition of pro-inflammatory cytokinesSignificant reduction in TNF-α, IL-6, and IL-1β production[5]
Cyanidin 3-glucoside (C3G)Human Intestinal HT-29 CellsReduced inflammatory mediatorsSignificant decrease in NO, PGE2, and IL-8 production[6][7]
Neuroprotective Properties

Oxidative stress and inflammation are major contributors to neurodegenerative diseases. The antioxidant and anti-inflammatory activities of cyanidin derivatives, including cyanidin 3-sophoroside, suggest a potential role in neuroprotection.

Mechanism of Action: Neuroprotection is thought to occur through the reduction of oxidative stress in the brain, inhibition of acetylcholinesterase (AChE) activity, and modulation of signaling pathways that promote neuronal survival.

Quantitative Data:

CompoundModelEffectQuantitative ChangeSource
Cyanidin 3-sophorosideAlCl3-Induced Zebrafish Model of ADAmeliorated locomotor impairments and suppressed AChE activitySpecific quantitative data on the degree of improvement is detailed in the study[8][9]
Cyanidin 3-glucoside (C3G)Oxygen-Glucose Deprivation in Primary NeuronsNeuroprotective effectConcentration-dependent prevention of membrane damage and preservation of mitochondrial function[10]
Cyanidin 3-glucoside (C3G)Amyloid beta (25-35) oligomer-induced toxicity in SH-SY5Y cellsReduced neuronal deathSignificant reduction in apoptosis and necrosis[11]
Anticancer Potential

Preliminary research indicates that cyanidin and its glycosides may possess anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death).

Mechanism of Action: The anticancer effects are associated with the modulation of cell cycle regulation, induction of apoptosis through caspase activation, and inhibition of signaling pathways that promote cancer cell growth and survival, such as the PI3K/Akt and MAPK pathways.

Quantitative Data:

CompoundCell LineEffectIC50 / Quantitative ChangeSource
Cyanidin chlorideColorectal Cancer Cells (HCT116, HT29, SW620)Inhibition of cell proliferation and induction of apoptosisDose-dependent inhibition of proliferation[3][4]
Anthocyanin extract containing Cyanidin-3-O-sophoroside-5-glucosideHuman promyelocytic leukemia HL-60 cellsAntiproliferative activity47% growth suppression at 1.6 mg/mL[12][13]
Cyanidin 3-glucoside (C3G)Human Gastric Cancer MKN-45 CellsInduction of apoptosisApoptosis rate increased from 0.17% to 56.26% after 24h treatment[14]
Cyanidin 3-glucoside (C3G)Human Glioblastoma U87 CellsInduction of apoptosis32% apoptotic cells at 40 µg/mL after 24 hours[15]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Methodology:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound in methanol to prepare a stock solution and then create a series of dilutions.

  • Reaction: In a 96-well plate, add 100 µL of each sample dilution to a well. Then, add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Measurement of Inflammatory Cytokines in Cell Culture

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., macrophages like RAW 264.7 or human intestinal cells like Caco-2) in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Induce an inflammatory response by adding an inflammatory stimulus such as lipopolysaccharide (LPS) for a further incubation period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for the specific cytokines of interest according to the manufacturer's instructions for the ELISA kit. This typically involves:

    • Coating the ELISA plate with a capture antibody.

    • Adding the collected cell culture supernatants.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Determine the concentration of the cytokines in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

Western Blot Analysis of Signaling Proteins

This protocol is used to detect and quantify specific proteins in a sample, which is essential for studying signaling pathways.

Methodology:

  • Cell Lysis: After cell treatment as described above, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE: Denature the protein samples by boiling in a loading buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65 for NF-κB activation, p-ERK for MAPK pathway) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

The biological activities of this compound are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways implicated in its mechanism of action, primarily based on studies of cyanidin and its glycosides.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Induces Transcription C3S Cyanidin 3-sophoroside chloride C3S->IKK Inhibits anticancer_pi3k_akt_pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes C3S Cyanidin 3-sophoroside chloride C3S->PI3K Inhibits C3S->Akt Inhibits anticancer_mapk_pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Ras Ras Stimuli->Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation Promotes C3S Cyanidin 3-sophoroside chloride C3S->Raf Inhibits C3S->MEK Inhibits

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Isolation of Cyanidin 3-sophoroside chloride

Abstract

This compound is a prominent member of the anthocyanin family, a class of flavonoids responsible for the vibrant red, purple, and blue pigmentation in numerous plants.[1] This compound is the subject of extensive research due to its potent antioxidant properties and potential therapeutic applications, including roles in preventing cardiovascular diseases and certain cancers.[1] This technical guide provides a comprehensive overview of its natural sources, discovery, and the methodologies for its extraction, isolation, and characterization. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a practical resource for researchers in natural product chemistry and drug development.

Discovery and Natural Occurrence

Cyanidin 3-sophoroside is a naturally occurring anthocyanin first identified through systematic analysis of plant pigments. It is a glycoside of the cyanidin aglycone, featuring a sophorose (a disaccharide of glucose) moiety attached at the 3-position.[1] The chloride salt form is commonly used for analytical standards due to its stability. This compound is found in a wide variety of plant species, contributing to their distinctive coloration.

Key natural sources include:

  • Berries: Red raspberries (Rubus idaeus) and boysenberries are particularly rich sources.[2][3]

  • Flowers: It has been identified in the petals of flowers like Hibiscus rosa-sinensis.[4]

  • Vegetables: It is present in red cabbage and selected cultivars of artichoke (Cynara scolymus).[1][5]

  • Other Plants: The compound has also been isolated from Prunus cerasus (sour cherry) and plants of the Orchidaceae family.[2][6][7]

Experimental Protocols

The isolation and purification of this compound from plant matrices is a multi-step process requiring careful handling to prevent degradation, as anthocyanins are sensitive to heat, light, and pH changes.[8]

Extraction

The initial step involves extracting the anthocyanin from the raw plant material using an acidified solvent to stabilize the flavylium cation.

  • Materials:

    • Fresh or lyophilized plant material (e.g., red raspberries).

    • Solvent: Methanol or acetone (70% v/v aqueous).[5]

    • Acid: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to a final concentration of 0.01-0.1%.[5]

    • Homogenizer/Blender.

    • Centrifuge.

    • Rotary evaporator.

  • Protocol:

    • Weigh 100 g of pulverized plant material into an Erlenmeyer flask.

    • Add 500 mL of acidified solvent (e.g., 70% acetone with 0.01% TFA).[5]

    • Homogenize the mixture and stir for 1 hour at 4°C in the dark to protect the light-sensitive compounds.[5]

    • Centrifuge the mixture at 4,000 rpm for 5 minutes to separate the solid debris.[5]

    • Decant and collect the supernatant. Re-extract the pellet twice more to ensure complete recovery.[5]

    • Combine the supernatants and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 40°C.[8]

Purification

The crude extract is a complex mixture requiring further purification, typically achieved through sequential column chromatography techniques.

This step removes sugars, acids, and other polar compounds.

  • Materials:

    • Amberlite® XAD-7 or similar macroporous resin.

    • Acidified water (e.g., 0.1% HCl).

    • Acidified ethanol or methanol.

  • Protocol:

    • Pack the resin into a glass column and equilibrate it with acidified water.

    • Dissolve the crude extract in a minimal amount of acidified water and load it onto the column.

    • Wash the column thoroughly with acidified water to elute polar impurities.[9]

    • Elute the anthocyanin fraction with acidified ethanol/methanol.

    • Concentrate the eluted fraction using a rotary evaporator.

This step separates anthocyanins based on their molecular size and polarity.

  • Materials:

    • Sephadex® LH-20 resin.

    • Aqueous methanol or ethanol with a low concentration of organic acid.

  • Protocol:

    • Pack a column with Sephadex LH-20 and equilibrate with the mobile phase.

    • Load the concentrated fraction from the previous step onto the column.

    • Elute the column with the mobile phase, collecting fractions.[3]

    • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing Cyanidin 3-sophoroside.

    • Pool the relevant fractions and concentrate them.

The final purification step uses preparative High-Performance Liquid Chromatography (HPLC) to isolate the target compound to a high degree of purity.

  • Materials:

    • Preparative HPLC system with a PDA or UV-Vis detector.

    • C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% TFA.

  • Protocol:

    • Dissolve the semi-purified anthocyanin fraction in Mobile Phase A.

    • Inject the sample onto the preparative C18 column.

    • Elute using a binary gradient (e.g., 10% to 40% B over 40 minutes).

    • Monitor the eluent at the visible maximum for cyanidins (~520-525 nm).[10]

    • Collect the peak corresponding to Cyanidin 3-sophoroside.

    • Lyophilize the collected fraction to yield the purified compound as a dark red/purple powder.[8]

Characterization and Identification

The structure and purity of the isolated compound are confirmed using a combination of spectroscopic methods.

  • High-Performance Liquid Chromatography (HPLC): Used with a Photo Diode Array (PDA) detector to determine purity and retention time. The purity is often found to be ≥95%.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., HPLC/ESI-MS) is used to confirm the molecular weight and fragmentation pattern, which allows for the identification of the cyanidin aglycone and the sophorose sugar moiety.[3]

  • UV-Visible Spectroscopy: The UV-Vis spectrum in an acidified methanolic solution shows a characteristic absorption maximum (λmax) in the visible range around 525 nm.[10]

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are employed to definitively elucidate the complete chemical structure, including the nature and position of the glycosidic linkage.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference(s)
Chemical Formula C₂₇H₃₁O₁₆Cl[8][11]
Molecular Weight 646.98 g/mol [11][12]
Appearance Dark red/purple powder[8]
Purity (Post-HPLC) ≥95%[3]
UV-Vis λmax ~525 nm (in acidified methanol)[10]
Storage Conditions -20°C, in a dry and dark place[11]

Visualizations

General Anthocyanin Biosynthesis Pathway

This diagram illustrates the core biochemical pathway leading to the synthesis of anthocyanidins like cyanidin, which are precursors to glycosylated forms such as Cyanidin 3-sophoroside.

Anthocyanin_Biosynthesis cluster_0 Phenylpropanoid Pathway cluster_1 Flavonoid Biosynthesis cluster_2 Glycosylation A L-Phenylalanine B Coumaroyl-CoA A->B C Naringenin Chalcone B->C CHS D Naringenin C->D CHI E Dihydrokaempferol D->E F3H F Leucocyanidin E->F DFR G Cyanidin (Aglycone) F->G ANS/LDOX H Cyanidin 3-glucoside G->H UFGT I Cyanidin 3-sophoroside H->I Glycosyl- transferase

Caption: Simplified biosynthesis pathway of Cyanidin 3-sophoroside.

Isolation and Purification Workflow

The following diagram provides a step-by-step visual representation of the experimental workflow for isolating this compound from a plant source.

Isolation_Workflow A Plant Material (e.g., Red Raspberry) B Extraction (Acidified Methanol/Acetone) A->B C Centrifugation & Concentration B->C D Crude Anthocyanin Extract C->D E Column Chromatography (Amberlite XAD-7) D->E F Semi-Purified Anthocyanin Fraction E->F G Column Chromatography (Sephadex LH-20) F->G H Preparative HPLC (C18 Column) G->H I Isolated Cyanidin 3-sophoroside H->I J Lyophilization I->J L Characterization (HPLC, MS, NMR) I->L K Purified C3S Chloride Powder J->K

Caption: Experimental workflow for the isolation of this compound.

References

Methodological & Application

Application Notes and Protocols for Determining the Antioxidant Capacity of Cyanidin 3-sophoroside chloride using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid method for evaluating the antioxidant capacity of various compounds.[1][2] This method is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it.[2][3][4] The reduction of the DPPH radical is accompanied by a color change from deep purple to a light yellow, which can be measured spectrophotometrically at approximately 517 nm.[1][2] This document provides a detailed protocol for assessing the antioxidant capacity of Cyanidin 3-sophoroside chloride, a specific anthocyanin, using the DPPH assay.

Principle of the DPPH Assay: The DPPH radical is a stable free radical due to the delocalization of its spare electron over the entire molecule.[3] When a solution of DPPH is mixed with a substance that can donate a hydrogen atom, the reduced form DPPH-H is produced, leading to a decrease in absorbance of the solution.[4] The degree of discoloration indicates the scavenging potential of the antioxidant compound.[2]

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary reagents and their recommended concentrations are provided below.

ReagentSpecification
DPPH (2,2-diphenyl-1-picrylhydrazyl)Analytical grade
This compoundHigh purity standard
Methanol or EthanolSpectrophotometric grade[1]
Positive Control (e.g., Trolox, Ascorbic Acid)Analytical grade
96-well microplate or CuvettesOptically clear
Spectrophotometer (microplate reader)Capable of reading absorbance at 517 nm[2]
Preparation of Solutions

2.1. DPPH Stock Solution (e.g., 0.2 mM):

  • Accurately weigh 7.89 mg of DPPH powder.

  • Dissolve in 100 mL of methanol or ethanol.

  • Store the solution in an amber bottle or a flask wrapped in aluminum foil to protect it from light.[1]

  • This stock solution should be stored at 4°C when not in use.

2.2. DPPH Working Solution (e.g., 0.1 mM):

  • Dilute the DPPH stock solution (0.2 mM) 1:1 with methanol or ethanol to achieve the desired working concentration.[1]

  • The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[3]

  • Prepare this solution fresh daily before use.[1]

2.3. This compound Sample Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a buffer compatible with the assay).

  • From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.4. Positive Control Solutions (e.g., Trolox or Ascorbic Acid):

  • Prepare a stock solution of the positive control (e.g., 1 mg/mL) in the same solvent used for the sample.

  • Prepare a series of dilutions similar to the sample concentrations.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Pipette 100 µL of the various concentrations of this compound sample solutions into different wells of the 96-well plate.

    • Pipette 100 µL of the different concentrations of the positive control solutions into separate wells.

    • For the blank (control), pipette 100 µL of the solvent into separate wells.[1]

    • For sample blanks (to account for the color of the sample), pipette 100 µL of each sample concentration into separate wells and add 100 µL of the solvent (instead of DPPH solution).

  • Reaction Initiation:

    • Add 100 µL of the DPPH working solution to the wells containing the samples and the positive control.[1]

    • To the blank wells, add 100 µL of the DPPH working solution.

    • To the sample blank wells, add 100 µL of the solvent.

  • Incubation:

    • Mix the contents of the wells gently by pipetting or using a plate shaker.

    • Incubate the plate in the dark at room temperature for a specified period, typically 30 minutes.[1][2] The incubation time can be optimized based on the reaction kinetics of the antioxidant.[1]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[2]

Data Presentation and Calculations

Summary of Experimental Parameters
ParameterValue
DPPH Concentration0.1 mM (working solution)[1]
Wavelength of Measurement517 nm[2]
Incubation Time30 minutes[1][2]
Incubation TemperatureRoom Temperature
Positive ControlsTrolox, Ascorbic Acid[1]
Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the DPPH solution without the sample (blank).

  • Asample is the absorbance of the DPPH solution with the sample.

If the sample has its own color, the absorbance of the sample blank should be subtracted from the absorbance of the sample.

Determination of IC50 Value

The IC50 (Inhibitory Concentration 50%) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

  • Plot a graph of the percentage of scavenging activity against the different concentrations of this compound.

  • The IC50 value can be determined from the graph by finding the concentration that corresponds to 50% scavenging activity.[5][6]

  • Alternatively, a linear regression equation (y = mx + c) can be generated from the linear portion of the curve, where y = 50, and the corresponding x value (concentration) is calculated.[5][6]

Determination of Trolox Equivalent Antioxidant Capacity (TEAC)

TEAC measures the antioxidant capacity of a compound relative to the standard, Trolox.

  • Generate a standard curve by plotting the percentage of DPPH scavenging activity against different concentrations of Trolox.

  • Determine the linear regression equation for the Trolox standard curve.

  • Calculate the TEAC value for this compound using the equation from the standard curve. The result is expressed as µM of Trolox Equivalents (TE) per µg or µM of the sample.

Visualizations

DPPH Assay Experimental Workflow

DPPH_Assay_Workflow prep_reagents Reagent Preparation - DPPH Solution (0.1 mM) - Sample Dilutions - Positive Control Dilutions plate_setup Plate Setup (96-well) - Add Samples - Add Controls - Add Blanks prep_reagents->plate_setup 1 add_dpph Add DPPH Working Solution to all wells except sample blanks plate_setup->add_dpph 2 incubate Incubate in Dark (Room Temperature, 30 min) add_dpph->incubate 3 measure_abs Measure Absorbance at 517 nm incubate->measure_abs 4 calculate Data Analysis - % Scavenging Activity - IC50 Value - TEAC measure_abs->calculate 5

Caption: Workflow of the DPPH antioxidant capacity assay.

Signaling Pathway of DPPH Radical Scavenging

DPPH_Scavenging_Pathway DPPH_radical DPPH• (Purple) Antioxidant Cyanidin 3-sophoroside (Antioxidant-H) DPPH_H DPPH-H (Yellow/Colorless) DPPH_radical->DPPH_H Reduction Antioxidant_radical Antioxidant• Antioxidant->Antioxidant_radical Oxidation (H+ donation)

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Safety Precautions:

  • DPPH can be an irritant. Handle with gloves and avoid inhalation or skin contact.[1]

  • Methanol and ethanol are flammable. Work in a well-ventilated area away from open flames.[1]

  • Consult the Safety Data Sheet (SDS) for this compound for specific handling instructions.

References

Application Notes and Protocols for Evaluating the Bioactivity of Cyanidin 3-Sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the bioactivity of Cyanidin 3-sophoroside, a naturally occurring anthocyanin with significant therapeutic potential. The following sections detail the principles, protocols, and data interpretation for key cell-based assays to characterize its antioxidant, anti-inflammatory, and anti-cancer properties.

Antioxidant Activity Assessment

Application Note:

Cyanidin 3-sophoroside is a potent antioxidant, and its capacity to mitigate oxidative stress at the cellular level is a critical aspect of its bioactivity. The primary mechanism of its antioxidant action involves the scavenging of reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases. The following protocol describes a cell-based assay to quantify the intracellular ROS levels in response to Cyanidin 3-sophoroside treatment. This assay is crucial for understanding its cytoprotective effects.

Experimental Protocol: Intracellular ROS Detection using DCFH-DA

This protocol utilizes the cell-permeable fluorogenic probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[1]

Materials:

  • Cell line of interest (e.g., human gastric epithelial cells GES-1, human intestinal HT-29 cells)[2][3]

  • Cyanidin 3-sophoroside

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • 96-well black, clear-bottom microplates

  • Oxidative stress inducer (e.g., H₂O₂, Tert-Butyl hydroperoxide (TBHP))[1]

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).

  • Compound Treatment: The following day, remove the culture medium and treat the cells with varying concentrations of Cyanidin 3-sophoroside (e.g., 1, 10, 50, 100 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle control (medium with the same solvent concentration used to dissolve the compound).

  • Induction of Oxidative Stress: After the treatment period, induce oxidative stress by adding an appropriate concentration of H₂O₂ or TBHP for 1 hour. A positive control group should consist of cells treated only with the oxidative stress inducer.

  • DCFH-DA Staining: Wash the cells twice with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.[1]

  • Fluorescence Measurement: After incubation, wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[1] Alternatively, cells can be detached and analyzed by flow cytometry.[1][4]

  • Data Analysis: Subtract the background fluorescence of non-treated cells from all other values.[1] The antioxidant activity of Cyanidin 3-sophoroside is determined by its ability to reduce the fluorescence intensity in treated cells compared to the positive control.

Quantitative Data Summary:
Cell LineTreatment ConcentrationOxidative Stress Inducer% Reduction in ROSReference
GES-1Not specifiedH₂O₂Increased Total Antioxidant Capacity (T-AOC) and decreased Malondialdehyde (MDA) content[3]

Experimental Workflow Diagram:

ROS_Detection_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining & Measurement cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate overnight cell_seeding->incubation1 24h compound_treatment Treat with Cyanidin 3-sophoroside incubation1->compound_treatment stress_induction Induce oxidative stress (e.g., H2O2) compound_treatment->stress_induction 1-24h wash1 Wash cells with PBS stress_induction->wash1 dcfh_da_staining Incubate with DCFH-DA wash1->dcfh_da_staining 30min wash2 Wash cells with PBS dcfh_da_staining->wash2 fluorescence_measurement Measure fluorescence (Ex/Em: 485/535 nm) wash2->fluorescence_measurement data_analysis Calculate % ROS reduction fluorescence_measurement->data_analysis

Caption: Workflow for intracellular ROS detection assay.

Anti-inflammatory Activity Assessment

Application Note:

Chronic inflammation is a key factor in the development of many diseases. Cyanidin 3-sophoroside has demonstrated anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[5][6][7] The following protocols describe methods to assess the anti-inflammatory effects of Cyanidin 3-sophoroside in cell-based models, focusing on the measurement of inflammatory cytokines and the analysis of the NF-κB signaling pathway.

Experimental Protocol: Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants.[5][7][8]

Materials:

  • Macrophage cell line (e.g., THP-1)[5][6][7]

  • Cyanidin 3-sophoroside

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., RPMI-1640)

  • FBS

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Differentiation (for THP-1): Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS. To differentiate into macrophages, treat the cells with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Treatment: Seed the differentiated macrophages in a 96-well plate. Pre-treat the cells with various concentrations of Cyanidin 3-sophoroside for 12 hours.[5]

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[5] Include a negative control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the cell culture supernatants.

  • ELISA: Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific kits.[9] This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and then measuring the absorbance.

  • Data Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of each cytokine in the samples based on the standard curve. The anti-inflammatory effect is determined by the reduction in cytokine levels in the Cyanidin 3-sophoroside-treated groups compared to the LPS-only control.

Quantitative Data Summary:
Cell LineTreatmentCytokine% InhibitionReference
THP-1 macrophagesCyanidin-3-O-glucosideTNF-αDose-dependent reduction[5][7]
THP-1 macrophagesCyanidin-3-O-glucosideIL-1βDose-dependent reduction[5][7]
THP-1 macrophagesCyanidin-3-O-glucosideIL-6Dose-dependent reduction[5][7]
Human FLSCyanidin-3-O-glucosideTNF-αDose-dependent reduction[8]
Human FLSCyanidin-3-O-glucosideIL-1βDose-dependent reduction[8]
Human FLSCyanidin-3-O-glucosideIL-6Dose-dependent reduction[8]

Note: Specific percentage inhibition values can be calculated from the raw data presented in the cited literature.

Signaling Pathway Diagram: NF-κB Inhibition

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines induces transcription C3S Cyanidin 3-sophoroside C3S->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Anti-Cancer Activity Assessment

Application Note:

Cyanidin 3-sophoroside has shown promise as an anti-cancer agent by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and arresting the cell cycle in various cancer cell lines.[10][11][12] The following protocols are fundamental for evaluating the anti-cancer potential of Cyanidin 3-sophoroside.

Experimental Protocol: Cell Viability Assay (MTT/MTS)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, Caco-2 colon cancer, MKN-45 gastric cancer)[10][11][16]

  • Cyanidin 3-sophoroside

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Cell culture medium

  • FBS

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Cyanidin 3-sophoroside for 24, 48, or 72 hours.[12] Include a vehicle control.

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14] Then, add 100 µL of solubilization solution to dissolve the formazan crystals.[13][14]

    • For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[13][14]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570-590 nm for MTT, 490 nm for MTS) using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membranes.[17]

Materials:

  • Cancer cell line

  • Cyanidin 3-sophoroside

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with Cyanidin 3-sophoroside at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: The cell population will be separated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). Quantify the percentage of cells in each quadrant.

Quantitative Data Summary:
Cell LineAssayTreatment ConcentrationEffectReference
MCF-7 (Breast Cancer)ApoptosisNot specifiedInduces apoptosis[10]
Caco-2 (Colon Cancer)CCK-8 (Viability)0.20 and 0.25 mg/mLSignificantly decreased cell viability[11][18]
MKN-45 (Gastric Cancer)CCK-8 (Viability)87 µMSignificant antiproliferative effects[16]
HS578T (Breast Cancer)MTT (Viability)10 µMDose-dependent inhibitory effect[12]
HL-60 (Leukemia)Proliferation1.6 mg/mLSuppressed growth of 47% of cells[19]

Signaling Pathway Diagram: Pro-Apoptotic Signaling

Apoptosis_Pathway C3S Cyanidin 3-sophoroside ROS Increased ROS C3S->ROS MAPK MAPK Pathway ROS->MAPK STAT3 STAT3 Pathway ROS->STAT3 NFkB_apoptosis NF-κB Pathway ROS->NFkB_apoptosis Mitochondria Mitochondria MAPK->Mitochondria STAT3->Mitochondria NFkB_apoptosis->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Pro-apoptotic signaling induced by Cyanidin 3-sophoroside.[16]

References

Application of Cyanidin 3-Sophoroside Chloride as a Natural Food Colorant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sophoroside chloride is a water-soluble anthocyanin pigment responsible for the vibrant red, purple, and blue hues observed in numerous fruits, flowers, and vegetables.[1][2] As a natural colorant, it presents a promising alternative to synthetic dyes in the food and beverage industry, driven by consumer demand for clean-label ingredients.[3] Beyond its coloring properties, this compound is also recognized for its potent antioxidant activity, offering potential health benefits.[1] This document provides detailed application notes and experimental protocols for the effective utilization of this compound as a natural food colorant, with a focus on its extraction, stability, and incorporation into food matrices.

Chemical Structure:

Caption: Key properties of this compound.

Physicochemical Properties and Stability

The color and stability of this compound are significantly influenced by various environmental factors, including pH, temperature, light, and the presence of other food components.[3][4] Understanding these factors is crucial for maintaining the desired color intensity and hue in food products.

Effect of pH

Anthocyanins, including this compound, are highly sensitive to pH changes. Generally, they exhibit a red color in acidic conditions, which shifts to purple and then blue as the pH becomes more alkaline. At neutral and alkaline pH, the molecule is more prone to degradation.[5][6]

Table 1: Color of Cyanidin Glycosides at Different pH Values

pH RangePredominant FormTypical ColorStability
< 3Flavylium CationRedHigh
4-5Carbinol PseudobaseColorlessDecreased
6-7Quinonoidal BasePurpleLow
> 8ChalconeYellowish/ColorlessVery Low (Degradation)

Note: This data is based on the general behavior of cyanidin glycosides and may vary slightly for this compound.[5][6]

Effect of Temperature

Elevated temperatures can accelerate the degradation of this compound, leading to color loss and browning.[4] The rate of degradation is typically higher at neutral and alkaline pH values. For optimal color retention, it is recommended to add the colorant at the latest possible stage of processing and to minimize heat exposure.

Effect of Light

Exposure to light, particularly UV light, can cause fading of the color provided by this compound. The use of opaque or UV-protective packaging is recommended for products colored with this anthocyanin to enhance shelf stability.[4]

Interaction with Food Matrix Components

This compound can interact with other components in the food matrix, which can either stabilize or destabilize its color.

  • Proteins: Anthocyanins can bind to proteins, which may lead to changes in the protein's secondary structure and potentially impact the colorant's stability.[7]

  • Sugars: Sugars and their degradation products can affect the stability of anthocyanins. In some cases, sugars can have a protective effect.

  • Metal Ions: The presence of metal ions such as iron, aluminum, and copper can form complexes with anthocyanins, leading to color changes, typically a shift towards blue or purple hues. Chelating agents may be used to mitigate these effects.

  • Co-pigmentation: The presence of other colorless compounds, such as flavonoids, phenolic acids, and organic acids, can enhance and stabilize the color of anthocyanins through a phenomenon known as co-pigmentation.

Experimental Protocols

Extraction and Purification of this compound

This protocol describes a general method for the extraction and purification of this compound from plant sources like red raspberries or hibiscus flowers.

G cluster_extraction Extraction cluster_purification Purification A Plant Material (e.g., Red Raspberries) B Homogenization in Acidified Methanol/Ethanol A->B C Filtration/Centrifugation B->C D Crude Extract C->D E Solid-Phase Extraction (e.g., C18 cartridge) D->E F Washing Step (to remove sugars, acids) E->F G Elution of Anthocyanins (with acidified methanol) F->G H Solvent Evaporation G->H I Purified Cyanidin 3-sophoroside chloride H->I

Caption: Workflow for extraction and purification.

Protocol:

  • Sample Preparation: Freeze-dry the plant material to remove water and grind it into a fine powder.

  • Extraction:

    • Suspend the powdered plant material in an acidified solvent (e.g., methanol or ethanol with 0.1% HCl) at a solid-to-solvent ratio of 1:10 (w/v).

    • Homogenize the mixture using a high-speed blender or sonicator for 5-10 minutes.

    • Stir the mixture in the dark at 4°C for 12-24 hours.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then centrifuge at 10,000 x g for 15 minutes to remove solid debris.

    • Collect the supernatant and concentrate it under reduced pressure at a temperature below 40°C to remove the organic solvent.

  • Purification:

    • Load the concentrated extract onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with acidified water (pH 2.0) to remove sugars and other polar compounds.

    • Elute the anthocyanins with acidified methanol.

    • Evaporate the methanol from the eluate to obtain the purified this compound.

  • Analysis:

    • Analyze the purity of the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column and a photodiode array (PDA) detector, monitoring at approximately 520 nm.

Stability Testing Protocol

This protocol outlines the methodology for assessing the stability of this compound under various conditions.

G cluster_setup Experimental Setup cluster_conditions Test Conditions cluster_analysis Analysis A Prepare Stock Solution of C3S in Buffer B pH Stability (pH 2-8) A->B C Temperature Stability (4°C, 25°C, 60°C, 80°C) A->C D Light Stability (Dark vs. Light Exposure) A->D E Measure Absorbance (520 nm) at Time Intervals B->E C->E D->E F Calculate Degradation Kinetics (Half-life) E->F

Caption: Workflow for stability testing.

Protocol:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., citrate-phosphate buffer) at a known concentration.

    • For pH stability testing, adjust the pH of the stock solution to various levels (e.g., 2, 3, 4, 5, 6, 7, 8) using HCl or NaOH.

  • Incubation under Different Conditions:

    • Temperature Stability: Aliquot the solutions into sealed, amber vials and store them at different temperatures (e.g., 4°C, 25°C, 60°C, 80°C).

    • Light Stability: Expose one set of samples to a controlled light source (e.g., a light cabinet simulating daylight) and keep a parallel set in complete darkness at the same temperature.

  • Data Collection:

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Measure the absorbance of the solution at the wavelength of maximum absorption (around 520 nm) using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of color retention over time.

    • Determine the degradation kinetics, often following a first-order reaction model, and calculate the half-life (t₁/₂) of the colorant under each condition.

Table 2: Representative Stability Data for Cyanidin Glycosides

ConditionParameterValueReference Compound
pH (at 25°C) Half-life (t₁/₂)~99% remaining after 8h at pH 2.0Cyanidin 3-glucoside
~27% remaining after 8h at pH 2.0Cyanidin (aglycone)
Temperature (at pH 3.5) Degradation Rate Constant (k) at 80°C2.2 x 10⁻² min⁻¹Cyanidin 3-glucosylrutinoside
Half-life (t₁/₂) at 80°C32.1 minCyanidin 3-glucosylrutinoside
Degradation Rate Constant (k) at 120°C8.5 x 10⁻² min⁻¹Cyanidin 3-glucosylrutinoside
Half-life (t₁/₂) at 120°C8.2 minCyanidin 3-glucosylrutinoside

Note: This data is for closely related cyanidin glycosides and should be used as a general guideline. Actual stability will depend on the specific food matrix.[6]

Protocol for Incorporation into a Beverage Model System

Protocol:

  • Beverage Base Preparation: Prepare a model beverage system consisting of water, sweetener (e.g., sucrose or high-fructose corn syrup), and an acidulant (e.g., citric acid) to achieve the desired pH (typically 2.5-3.5 for optimal color stability).

  • Colorant Addition:

    • Prepare a stock solution of this compound in acidified water.

    • Add the stock solution to the beverage base to achieve the target color intensity. Typical usage levels may range from 10 to 100 mg/L, depending on the desired shade.

  • Processing:

    • Gently mix the beverage to ensure uniform color distribution.

    • If pasteurization is required, apply a high-temperature, short-time (HTST) process to minimize thermal degradation of the colorant.

  • Packaging and Storage:

    • Package the beverage in glass or plastic containers that offer UV protection.

    • Store the product at refrigerated or ambient temperatures, away from direct light.

  • Quality Control:

    • Monitor the color of the beverage over its shelf life using a colorimeter to measure CIELAB values (L, a, b*).

    • Conduct sensory evaluations to assess the visual appeal of the product.

Factors Affecting Stability in Food Systems

The following diagram illustrates the key factors that can influence the stability of this compound in a food matrix.

G cluster_physicochemical Physicochemical Factors cluster_matrix Food Matrix Components C3S Cyanidin 3-sophoroside Chloride Stability pH pH C3S->pH Temp Temperature C3S->Temp Light Light Exposure C3S->Light Proteins Proteins C3S->Proteins Sugars Sugars C3S->Sugars Metals Metal Ions C3S->Metals CoPigments Co-pigments C3S->CoPigments

Caption: Factors influencing color stability.

Conclusion

This compound offers a viable and appealing option for the natural coloration of food and beverage products. Its successful application hinges on a thorough understanding of its stability characteristics and interactions within the food matrix. By carefully controlling factors such as pH, temperature, and light exposure, and by leveraging the stabilizing effects of co-pigmentation, food scientists and product developers can effectively utilize this vibrant natural colorant to create high-quality, clean-label products that meet consumer expectations. Further research into the specific degradation kinetics of this compound in various food systems will further enhance its application and predictability.

References

Application Note: Formulation of Cyanidin 3-sophoroside chloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin 3-sophoroside chloride is a prominent anthocyanin, a class of water-soluble flavonoid pigments responsible for the red, purple, and blue colors in many fruits and vegetables, such as berries and red cabbage.[1] Structurally, it consists of a cyanidin aglycone linked to a sophorose sugar moiety, which enhances its water solubility and stability.[1] This compound is of significant research interest due to its potent antioxidant properties, acting as a scavenger of free radicals and an inhibitor of oxidative stress.[1] Its potential health benefits, including roles in preventing cardiovascular diseases and certain cancers, are areas of active investigation, making standardized in vivo formulation protocols essential for accurate and reproducible research.[1]

Physicochemical and Handling Properties

Proper handling and storage are critical to maintaining the integrity of this compound. The compound is sensitive to degradation and should be stored under specific conditions.

PropertyDataSource(s)
Chemical Formula C₂₇H₃₁ClO₁₆[1][2]
Molecular Weight 646.98 g/mol [1][2]
Appearance Dark red/purple crystalline solid/powder[3][4]
Purity (HPLC) ≥97-98%[2][4]
Long-Term Storage Store at ≤ -15°C in a dry, dark place.[1][2][4]
CAS Number 18376-31-3[1]

Solubility and Stability for In Vivo Formulation

The solubility and stability of this compound are paramount for developing effective formulations for animal studies. Anthocyanins are known to be unstable under certain conditions, which can impact bioavailability and experimental outcomes.

ParameterDetails and RecommendationsSource(s)
Aqueous Solubility Described as "highly water-soluble". However, related anthocyanins can be sparingly soluble in neutral aqueous buffers. Acidified aqueous solutions (pH ~3) are often used to improve both solubility and stability of the flavylium cation form.[3][4][5]
Organic Solvents A related compound, Cyanidin chloride, is soluble in DMSO (~16 mg/mL), DMF (~25 mg/mL), and ethanol (~16 mg/mL). For in vivo use, these should only be used to create a stock solution before significant dilution in a biocompatible vehicle.[3]
pH Stability Most stable in acidic conditions (pH < 4). Degradation occurs as pH increases.[5][6]
Temperature Stability Easily degraded at temperatures >40°C. Formulations should be prepared at room temperature or on ice and protected from heat.[4]
Light Sensitivity Store solutions in the dark, for example, by using amber vials or tubes wrapped in foil, to prevent photodegradation.[7]
Solution Storage Aqueous solutions of related compounds are not recommended for storage for more than one day. It is critical to prepare fresh solutions immediately before each use. [3]

Experimental Protocols

The following protocols are recommended for the preparation of this compound for common administration routes in preclinical research.

Protocol 1: Preparation of Solution for Oral Gavage

This is the most common method for acute or sub-chronic dosing. The use of a slightly acidic vehicle is recommended to improve stability.

Materials:

  • This compound powder

  • Sterile, distilled water

  • Citric acid or HCl (for pH adjustment)

  • pH meter

  • Vortex mixer and/or sonicator

  • Sterile tubes (amber or covered with foil)

  • Appropriate gavage needles

Methodology:

  • Calculate Required Mass: Determine the total mass of the compound needed based on the desired dose (mg/kg), the weight of the animals, and the dosing volume (e.g., 10 mL/kg).

    • Formula:Mass (mg) = (Dose [mg/kg] x Animal Weight [kg]) / (Concentration [mg/mL]) x Total Volume [mL]

  • Prepare Acidified Vehicle: Prepare a vehicle of sterile distilled water adjusted to pH 3.0-4.0 using a small amount of citric acid or HCl. This enhances the stability of the anthocyanin.[5]

  • Dissolution:

    • Weigh the calculated amount of this compound powder and place it in a sterile tube.

    • Add the required volume of the acidified water vehicle.

    • Vortex thoroughly. If complete dissolution is not achieved, briefly sonicate the solution in a water bath. Avoid heating the solution.[4]

  • Final Check: Ensure the solution is homogenous and free of particulates. Protect the solution from light.

  • Administration: Administer the freshly prepared solution to the animals via oral gavage within one hour of preparation. Discard any unused solution.

Protocol 2: Formulation for Dietary Admixture

This method is suitable for chronic studies, providing a less stressful administration route.

Materials:

  • This compound powder

  • Standard powdered rodent chow

  • Planetary mixer or V-blender for homogenous mixing

  • Storage containers

Methodology:

  • Calculate Required Amount: Determine the total amount of compound needed for the entire study duration based on the target dose (e.g., 100 mg/kg of diet) and the estimated daily food consumption of the animals.[8]

  • Pre-mixing: Create a pre-mix by blending the total calculated amount of this compound with a small portion (e.g., 10%) of the total powdered diet. Mix until the color is uniform.

  • Final Blending: Add the pre-mix to the remaining bulk of the powdered diet in a large-scale mixer. Blend for at least 20-30 minutes to ensure homogenous distribution.

  • Quality Control: It is highly recommended to take multiple samples from the final feed mixture for analysis (e.g., by HPLC) to confirm the concentration and homogeneity of the compound.

  • Storage: Store the prepared diet in airtight, light-protected containers at 4°C or frozen (-20°C) to minimize degradation.[4] Conduct stability tests to determine the shelf-life of the compound within the feed matrix under storage conditions.

Visualized Experimental Workflow

The following workflow illustrates the key steps for preparing an oral gavage solution.

G cluster_prep Preparation cluster_admin Administration start Start: Define Dose (mg/kg) & Animal Weights calc 1. Calculate Total Mass of Compound Needed start->calc prep_vehicle 2. Prepare Acidified Vehicle (Sterile H₂O, pH 3-4) calc->prep_vehicle dissolve 3. Dissolve Compound in Vehicle (Vortex/Sonicate) prep_vehicle->dissolve protect 4. Protect from Light dissolve->protect administer 5. Administer via Oral Gavage (Within 1 Hour of Preparation) protect->administer end End administer->end

Caption: Workflow for preparing this compound for oral gavage.

Known Signaling Pathways

While research on this compound is ongoing, studies on the closely related and structurally similar anthocyanin, Cyanidin 3-O-glucoside (C3G), have elucidated several key signaling pathways that are likely relevant.

Antioxidant and Anti-inflammatory Pathways

The primary mode of action for this compound involves its potent antioxidant activity, where it directly scavenges free radicals and inhibits oxidative stress.[1] This action helps protect cells from damage and modulates inflammatory pathways.[1] Studies on C3G show it can inhibit inflammatory responses, for example, by hindering the LXRα pathway.[6]

AMPK-Mediated Metabolic Regulation

C3G has been shown to activate AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[9] This activation is mediated through an adiponectin receptor signaling pathway. Activated AMPK then phosphorylates and inactivates coactivators like CRTC2 and HDAC5, leading to the suppression of genes involved in hepatic gluconeogenesis, which contributes to a hypoglycemic effect.[9]

G cluster_result C3S Cyanidin 3-sophoroside (or related C3G) AdipoR Adiponectin Receptor C3S->AdipoR Activates AMPK AMPK (Activation) AdipoR->AMPK CRTC2 CRTC2 / HDAC5 (Phosphorylation/ Inactivation) AMPK->CRTC2 Inhibits Genes Gluconeogenic Gene Expression CRTC2->Genes Promotes Glucose Hepatic Glucose Production Genes->Glucose

Caption: AMPK activation pathway by Cyanidin 3-glucoside (C3G).

Induction of Cancer Cell Senescence and Apoptosis

In the context of cancer, C3G demonstrates anti-carcinogenic activity by inducing cellular senescence and apoptosis, particularly in response to oxidative stress.[9] This process involves the upregulation of key tumor suppressor proteins, including p53, p21, and p16, which are critical markers and effectors of the senescence program that halts proliferation in damaged cells.[9]

G cluster_proteins Upregulation of Senescence Markers Stress Oxidative Stress in Hepatocarcinoma Cells C3S Cyanidin 3-sophoroside (or related C3G) Stress->C3S C3G Modulates p53 p53 C3S->p53 p21 p21 C3S->p21 p16 p16 C3S->p16 Result Cellular Senescence & Apoptosis p53->Result p21->Result p16->Result

Caption: Induction of cancer cell senescence by Cyanidin 3-glucoside (C3G).

References

Troubleshooting & Optimization

Stability of Cyanidin 3-sophoroside chloride at different pH and temperatures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cyanidin 3-Sophoroside Chloride at different pH levels and temperatures. This information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Recommended Solution
Rapid color fading of the solution at room temperature. Degradation of the anthocyanin structure.Store stock solutions and experimental samples at low temperatures (ideally -20°C) and protect from light. Prepare fresh solutions for each experiment whenever possible.
Precipitate formation in the solution. Poor solubility or aggregation at certain pH values or concentrations.Ensure the solvent is appropriate for the desired concentration. Sonication may aid in dissolution. Adjust the pH of the solution as anthocyanin solubility can be pH-dependent.
Inconsistent results in stability assays. Fluctuation in temperature or pH; exposure to light or oxygen.Use a calibrated pH meter and a temperature-controlled incubator or water bath. Protect samples from light by using amber vials or covering with aluminum foil. De-gas solvents to minimize oxidation.
Unexpected degradation at temperatures below 40°C. Presence of oxidizing agents, metal ions, or enzymes in the experimental matrix.Use high-purity water and reagents. If working with biological samples, consider potential enzymatic degradation and take appropriate inhibitory measures. The use of chelating agents like EDTA can minimize metal-ion-induced degradation.
Difficulty in dissolving the compound. This compound is a complex glycoside.Use a polar solvent such as methanol, ethanol, or a mixture with acidified water. Gentle warming and vortexing can assist in dissolution. For aqueous solutions, acidification (e.g., with 0.1% HCl or formic acid) can improve solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C in a dry and dark place.[1][2] For short-term storage of a few days, temperatures below -5°C are recommended.

Q2: How does pH affect the stability of this compound?

A2: Anthocyanins, including this compound, are generally most stable in acidic conditions (pH 1-3). As the pH increases towards neutral and alkaline conditions, the structure of the molecule changes, leading to a loss of color and degradation. In highly acidic environments, the stable red flavylium cation is the predominant form.

Q3: What is the effect of temperature on the stability of this compound?

A3: this compound is susceptible to thermal degradation, especially at temperatures above 40°C.[3] Higher temperatures accelerate the degradation process, leading to a loss of the compound's characteristic color and integrity.

Q4: Is this compound more or less stable than other cyanidin glycosides?

A4: Studies on anthocyanins from red raspberries have shown that Cyanidin 3-sophoroside is more stable than Cyanidin 3-glucoside at high temperatures (90-105°C).

Q5: What are the common degradation products of this compound?

A5: Under degradative conditions, Cyanidin 3-sophoroside can break down into several smaller molecules. The primary degradation pathway involves the opening of the heterocyclic C-ring to form a chalcone, which is colorless. Further degradation can lead to the formation of phenolic acids, such as protocatechuic acid, and phloroglucinaldehyde.

Quantitative Stability Data

Table 1: Estimated Thermal Degradation of Cyanidin 3-O-glucoside (C3G) at Different pH Values

Temperature (°C)pHHalf-life (t½) in minutesDegradation Rate Constant (k) (min⁻¹)
702.5~220~0.0031
704.0~80~0.0087
707.0< 10> 0.0693
902.5~15~0.0462
904.0~5~0.1386
907.0< 2> 0.3465

Data extrapolated and compiled from studies on Cyanidin 3-O-glucoside and general anthocyanin stability.[2] The degradation is generally observed to follow first-order kinetics.

Table 2: Semi-Quantitative Thermal Degradation of Cyanidin 3-sophoroside in a Raspberry Jam Model

Temperature (°C)Cooking Time (min)Percentage Loss (%)
90513.4 - 35.6
9030Not Reported
955Not Reported
9530Not Reported
1005Not Reported
10030Not Reported
1055Not Reported
1053044.2 - 74.5

This data illustrates the significant impact of high temperatures on the stability of Cyanidin 3-sophoroside.

Experimental Protocols

Protocol 1: Determination of pH Stability

  • Preparation of Buffers: Prepare a series of buffer solutions with pH values ranging from 1 to 9 (e.g., pH 1, 3, 5, 7, 9) using appropriate buffer systems (e.g., citrate-phosphate buffer).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol with 0.1% HCl).

  • Incubation: Add a small aliquot of the stock solution to each buffer to reach the desired final concentration. Incubate the samples at a constant temperature (e.g., 25°C) in the dark.

  • Data Collection: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample and measure the absorbance at the λmax of the flavylium cation (around 510-520 nm) using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial concentration. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: Determination of Thermal Stability

  • Sample Preparation: Prepare a solution of this compound in a buffer of a specific pH (e.g., pH 3.0, where it is most stable).

  • Incubation: Aliquot the solution into several sealed, light-protected vials. Place the vials in temperature-controlled environments (e.g., water baths or incubators) at various temperatures (e.g., 40°C, 60°C, 80°C, 100°C).

  • Data Collection: At specified time intervals, remove a vial from each temperature, cool it rapidly in an ice bath to stop the degradation reaction, and measure the absorbance at the λmax.

  • Data Analysis: Similar to the pH stability protocol, calculate the percentage remaining, the degradation rate constant (k), and the half-life (t½) at each temperature.

Visualizations

Stability_Workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution of this compound pH_Inc Incubate at various pH (Constant Temperature) Stock->pH_Inc Temp_Inc Incubate at various Temperatures (Constant pH) Stock->Temp_Inc Buffers Prepare Buffers (pH 1-9) Buffers->pH_Inc Sampling Collect Aliquots at Time Intervals pH_Inc->Sampling Temp_Inc->Sampling Spectro Measure Absorbance (UV-Vis Spectrophotometer) Sampling->Spectro Kinetics Calculate Degradation Rate (k) and Half-life (t½) Spectro->Kinetics

Caption: Workflow for assessing the pH and thermal stability of this compound.

Degradation_Pathway Simplified Degradation Pathway of Cyanidin 3-Sophoroside C3S Cyanidin 3-Sophoroside (Flavylium Cation - Red) Hydration Hydration (pH increase) C3S->Hydration + H2O Carbinol Carbinol Pseudobase (Colorless) Hydration->Carbinol Tautomerization Tautomerization Carbinol->Tautomerization Chalcone Chalcone (Colorless/Yellowish) Tautomerization->Chalcone Heat Heat / Oxidation Chalcone->Heat Degradation_Products Degradation Products: - Protocatechuic Acid - Phloroglucinaldehyde Heat->Degradation_Products

Caption: Degradation pathway of Cyanidin 3-Sophoroside under increasing pH and temperature.

References

Technical Support Center: Maximizing Cyanidin 3-Sophoroside Chloride Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enhanced isolation of Cyanidin 3-sophoroside chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize the extraction and purification of this valuable anthocyanin from plant sources.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound, offering potential causes and practical solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Incomplete Cell Lysis: Plant cell walls are not sufficiently broken down to release the anthocyanins.- Mechanical Disruption: Ensure thorough grinding of the plant material, preferably after lyophilization or freezing with liquid nitrogen. - Enzymatic Treatment: Consider using cell wall degrading enzymes like cellulases and pectinases prior to extraction.
Inappropriate Solvent Choice: The solvent system may not be optimal for solubilizing this compound.- Solvent Optimization: Use acidified polar solvents. Methanol or ethanol with 0.1% to 1% hydrochloric acid or formic acid is commonly effective.[1][2][3] For some matrices, aqueous acetone may also be suitable.[4] - Solvent-to-Solid Ratio: Increase the solvent-to-solid ratio to ensure complete immersion and extraction.
Degradation during Extraction: High temperatures, prolonged extraction times, or exposure to light can degrade the target compound.- Temperature Control: Maintain low temperatures (e.g., 4°C) during extraction.[4] If heat is used, keep it moderate (e.g., not exceeding 60°C) and for a minimal duration.[5] - Light Protection: Conduct the extraction in a dark environment or use amber glassware to prevent photodegradation. - Oxygen Exclusion: Flush storage containers with nitrogen or argon to minimize oxidative degradation.
Poor Purity of Final Product Co-extraction of Impurities: Sugars, organic acids, proteins, and other polyphenols are often co-extracted with anthocyanins.- Pre-extraction Washing: Consider a pre-wash of the plant material with a non-polar solvent (e.g., hexane) to remove lipids and some pigments. - Purification Strategy: Employ multi-step purification. A common approach is initial cleanup with a macroporous resin (e.g., Amberlite XAD-7, AB-8) followed by size-exclusion chromatography (e.g., Sephadex LH-20).[6]
Inadequate Chromatographic Separation: The chosen chromatography method may not have sufficient resolution.- Column and Mobile Phase Optimization: For HPLC, use a C18 column and optimize the gradient of the mobile phase (typically acidified water and acetonitrile or methanol).[7][8] - Alternative Chromatography: For preparative scale, consider high-performance countercurrent chromatography (HPCCC) for effective separation.[8]
Product Instability (Color Fading/Degradation) Inappropriate pH: Anthocyanins are highly pH-sensitive and degrade rapidly in neutral or alkaline conditions.- Maintain Acidity: Keep the pH of all solutions below 3 to maintain the stable flavylium cation form.[9][10] Use acidified solvents for extraction, purification, and storage.
Presence of Degrading Agents: Metal ions, ascorbic acid, and oxidative enzymes can accelerate degradation.- Use of Chelators: Add a chelating agent like EDTA to bind metal ions. - Enzyme Deactivation: Blanch the plant material before extraction to deactivate polyphenol oxidases. - Storage Conditions: Store the purified compound at low temperatures (-20°C or below) in the dark and under an inert atmosphere.[11][12]
Inconsistent Quantification Results Lack of a Pure Standard: Inaccurate quantification without a certified reference standard.- Use a Commercial Standard: Purchase a certified this compound standard for accurate calibration curves.[13]
Improper HPLC Method: Suboptimal HPLC conditions can lead to poor peak shape and inaccurate integration.- Method Validation: Validate the HPLC method for linearity, accuracy, and precision.[8] - Wavelength Selection: Ensure the detection wavelength is set to the absorbance maximum of this compound in the mobile phase (typically around 520 nm).[8]
Sample Degradation Before Analysis: The sample may degrade between preparation and injection.- Prompt Analysis: Analyze samples as quickly as possible after preparation. - Autosampler Temperature: If using an autosampler, ensure it is refrigerated.

Frequently Asked Questions (FAQs)

Q1: What are the best plant sources for obtaining high yields of this compound?

A1: this compound is found in a variety of plants. Some notable sources include the flowers of Hibiscus rosa-sinensis (shoe-flower), red raspberry (Rubus idaeus), and certain cultivars of artichoke (Cynara scolymus).[4][5][6] The concentration can vary significantly based on the plant part, cultivar, and growing conditions.

Q2: What is the optimal pH for extracting and storing this compound?

A2: A highly acidic environment with a pH below 3 is crucial for the stability of this compound.[9][10] In this pH range, the molecule exists predominantly in its most stable form, the red flavylium cation. As the pH increases towards neutral and alkaline, it undergoes structural transformations to colorless or less stable forms, leading to rapid degradation.[9][10]

Q3: How does temperature affect the stability and yield of this compound?

A3: Elevated temperatures accelerate the degradation of this compound.[10][14] While moderate heating can sometimes improve extraction efficiency by increasing solvent penetration, it is a trade-off with potential degradation. For optimal yield and stability, it is generally recommended to perform extractions at low temperatures (e.g., 4°C) and to avoid high temperatures during all subsequent processing steps, including solvent evaporation.[4][10]

Q4: Can I use a different cyanidin glycoside standard for quantification?

A4: While it is possible to use a more common standard like Cyanidin 3-O-glucoside for relative quantification, this will not provide an absolute concentration of this compound. This is because the molar absorptivity can differ between different glycosides. For accurate quantification, it is highly recommended to use a certified this compound standard.[13]

Q5: What are the key differences between using methanol and ethanol for extraction?

A5: Both acidified methanol and ethanol are effective for extracting anthocyanins. Methanol is often slightly more efficient at solubilizing anthocyanins, but it is more toxic. Ethanol is a safer, more environmentally friendly alternative and is preferred for extracts intended for food or pharmaceutical applications. The optimal choice may also depend on the specific plant matrix.

Experimental Protocols

Protocol 1: Extraction and Partial Purification of this compound from Hibiscus rosa-sinensis

This protocol is adapted from a method for extracting anthocyanins from Hibiscus petals.[5]

1. Sample Preparation:

  • Collect fresh Hibiscus rosa-sinensis petals.

  • Freeze-dry the petals or freeze them in liquid nitrogen and immediately grind them into a fine powder.

2. Extraction:

  • Suspend the powdered petals in a 1:10 (w/v) ratio of acidified methanol (0.1% HCl).

  • Stir the mixture for 2 hours at 4°C in the dark.

  • Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant.

  • Re-extract the pellet twice more with the same solvent.

  • Pool the supernatants.

3. Solvent Evaporation:

  • Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until all methanol is removed.

4. Partial Purification using Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol followed by acidified water (pH 2 with HCl).

  • Load the concentrated aqueous extract onto the cartridge.

  • Wash the cartridge with acidified water to remove sugars and other polar impurities.

  • Elute the anthocyanins with acidified methanol.

  • Evaporate the methanol as described in step 3 to obtain the partially purified extract.

Protocol 2: HPLC Quantification of this compound

This protocol outlines a general method for the quantification of cyanidin glycosides by HPLC.

1. Instrumentation and Columns:

  • A standard HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7][8]

2. Mobile Phase:

  • Mobile Phase A: 5% formic acid in water.

  • Mobile Phase B: 100% acetonitrile.

  • A gradient elution is typically used, for example: 10% B to 30% B over 30 minutes. The exact gradient should be optimized for the specific sample.[15]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[7][8]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: 520 nm.[8]

  • Injection Volume: 10-20 µL.

4. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes reported yields of related cyanidin glycosides from various plant sources using different extraction methods. Note that yields are highly dependent on the specific plant material and extraction conditions.

Plant SourceCompound(s)Extraction MethodYieldReference
ElderberryTotal Anthocyanins (as Cyanidin-3-glucoside equivalents)40.9% Ethanol, 20°C, 15 min21.0 mg/g biomass[16]
Mulberry FruitCyanidin-3-glucosideHPCCC34.1 mg from 1.5 g crude extract[8]
Red RaspberryCyanidin-3-sophorosideColumn ChromatographyPurity of 94.76%[6]
Eight Pigmented PlantsCyanidin-3-O-glucosideTissue-smashing, 50% ethanol (pH 2)44.30 to 288.28 mg/g DW[7]

Visualizations

Anthocyanin Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway leading to the formation of cyanidin-based anthocyanins. The synthesis of Cyanidin 3-sophoroside involves further glycosylation steps from cyanidin.

Anthocyanin_Biosynthesis Coumaroyl_CoA 4-Coumaroyl-CoA + Malonyl-CoA Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin Cyanidin Cyanidin Leucocyanidin->Cyanidin C3G Cyanidin-3-glucoside Cyanidin->C3G C3S Cyanidin-3-sophoroside C3G->C3S CHS CHS CHS->Naringenin_Chalcone CHI CHI CHI->Naringenin F3H F3H F3H->Dihydrokaempferol F3_prime_H F3'H F3_prime_H->Dihydroquercetin DFR DFR DFR->Leucocyanidin ANS ANS ANS->Cyanidin GT1 3GT GT1->C3G GT2 Glycosyltransferase GT2->C3S

Caption: Simplified anthocyanin biosynthesis pathway leading to Cyanidin 3-sophoroside.

General Experimental Workflow

This diagram outlines the logical flow from plant material to purified this compound.

Experimental_Workflow Plant_Material Plant Material (e.g., Hibiscus petals) Sample_Prep Sample Preparation (Drying, Grinding) Plant_Material->Sample_Prep Extraction Extraction (Acidified Solvent) Sample_Prep->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification1 Primary Purification (e.g., SPE, Macroporous Resin) Crude_Extract->Purification1 Partially_Pure Partially Purified Fraction Purification1->Partially_Pure Purification2 Secondary Purification (e.g., Sephadex, HPCCC) Partially_Pure->Purification2 Pure_Compound Pure this compound Purification2->Pure_Compound Analysis Analysis & Quantification (HPLC-PDA) Pure_Compound->Analysis

Caption: General workflow for the extraction and purification of this compound.

Factors Affecting Stability

This diagram illustrates the key environmental factors that can lead to the degradation of this compound.

Stability_Factors C3S Cyanidin 3-sophoroside (Stable Flavylium Cation, pH < 3) Degradation Degradation Products (Chalcones, Phenolic Acids) C3S->Degradation High_pH High pH (≥ 4) High_pH->C3S High_Temp High Temperature High_Temp->C3S Light Light Exposure Light->C3S Oxygen Oxygen Oxygen->C3S Enzymes Enzymes (e.g., PPO) Enzymes->C3S Metal_Ions Metal Ions Metal_Ions->C3S

Caption: Key factors influencing the degradation of this compound.

References

Technical Support Center: HPLC Analysis of Cyanidin 3-Sophoroside Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing HPLC peak tailing with Cyanidin 3-sophoroside chloride.

Troubleshooting Guide: Resolving Peak Tailing for this compound

Peak tailing is a common issue in HPLC that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to troubleshooting and resolving this problem when analyzing this compound.

Is your this compound peak tailing?

This is a common observation for polar flavonoid compounds like anthocyanins. The primary cause is often secondary interactions with the stationary phase or suboptimal mobile phase conditions. Follow the steps below to diagnose and resolve the issue.

Step 1: Evaluate Mobile Phase Composition

Question: Is your mobile phase appropriately acidified?

Answer: Anthocyanins, including this compound, are most stable and exhibit the best peak shape in acidic conditions.[1] The low pH suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that cause peak tailing.[2]

Recommendations:

  • pH Adjustment: Ensure the aqueous component of your mobile phase has a pH of 3.0 or lower, ideally below 2.0, to maintain the analyte in its stable flavylium cation form.[1][2]

  • Acid Additives: Use additives like 0.1% formic acid, trifluoroacetic acid (TFA), or phosphoric acid in both your aqueous and organic mobile phase components.[3][4][5]

ParameterRecommended ValueRationale
Mobile Phase pH< 3.0 (ideally < 2.0)Suppresses silanol interactions, stabilizes analyte.[1][2]
Formic Acid Conc.0.1% - 0.5% (v/v)Common and effective for pH control and good peak shape.[3][5]
TFA Conc.0.05% - 0.1% (v/v)Strong ion-pairing agent, can improve peak shape but may suppress MS signal.[4]
Step 2: Assess the HPLC Column

Question: Are you using the appropriate column, and is it in good condition?

Answer: The choice and condition of your HPLC column are critical. Secondary interactions with the stationary phase are a primary cause of peak tailing for polar and basic compounds.

Recommendations:

  • Column Chemistry: Utilize a modern, high-purity silica column that is well end-capped. End-capping minimizes the number of free silanol groups available for secondary interactions.

  • Column Health:

    • Column Voids: A void at the column inlet can cause peak distortion. This can result from pressure shocks or operating at a high pH.[2][6]

    • Contamination: Accumulation of sample matrix components on the column frit or packing material can lead to peak tailing.[7][8]

  • Guard Column: Employ a guard column to protect your analytical column from contaminants and extend its lifetime. If peak shape improves after removing the guard column, it is the source of the problem and should be replaced.[7]

Step 3: Check for Column Overload

Question: Are you injecting an appropriate amount of your sample?

Answer: Injecting too much sample, either in terms of mass or volume, can lead to peak distortion, including tailing.[2][6]

Recommendations:

  • Mass Overload: To test for mass overload, dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you were likely overloading the column.

  • Volume Overload: If your sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion. Try injecting a smaller volume or dissolving your sample in the initial mobile phase.[4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting HPLC peak tailing for this compound.

HPLC_Troubleshooting_Cyanidin start Peak Tailing Observed for This compound check_mobile_phase Step 1: Evaluate Mobile Phase Is pH < 3.0? Is an acid modifier (e.g., 0.1% Formic Acid) present? start->check_mobile_phase adjust_mobile_phase Action: Adjust Mobile Phase - Lower pH with Formic Acid or TFA - Ensure modifier is in all solvents check_mobile_phase->adjust_mobile_phase No check_column Step 2: Assess Column - Is it a modern, end-capped column? - Is there a guard column in use? - Any signs of contamination or voids? check_mobile_phase->check_column Yes adjust_mobile_phase->check_column column_actions Action: Column Maintenance - Replace guard column - Flush analytical column - Consider a new column check_column->column_actions Potential Issue check_overload Step 3: Check for Overload - Is sample concentration too high? - Is injection volume too large? check_column->check_overload No Issue column_actions->check_overload overload_actions Action: Adjust Sample - Dilute sample (e.g., 1:10) - Reduce injection volume check_overload->overload_actions Yes check_system Step 4: Inspect HPLC System - Check for leaks - Minimize extra-column volume (tubing length/diameter) check_overload->check_system No overload_actions->check_system system_actions Action: System Maintenance - Remake fittings - Use appropriate tubing check_system->system_actions Potential Issue solution Peak Shape Improved check_system->solution No Issue / Resolved system_actions->solution

Caption: A flowchart for troubleshooting HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even with a C18 column?

A1: Peak tailing for polar compounds like this compound on a standard C18 column is often due to secondary interactions between the analyte and residual silanol groups on the silica stationary phase.[2] To mitigate this, ensure your mobile phase is sufficiently acidic (pH < 3.0) to protonate the silanols and prevent these interactions.[2] Using a column with high-density end-capping or a column specifically designed for polar analytes can also significantly improve peak shape.

Q2: What is the optimal mobile phase for analyzing this compound?

A2: A common and effective mobile phase for anthocyanins is a gradient of acetonitrile and water, with an acid modifier.[1] For example, a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is a good starting point.[3][9] The gradient program should be optimized to achieve good separation of your compounds of interest.

Q3: Can the column temperature affect peak tailing?

A3: Yes, column temperature can influence peak shape. Increasing the temperature generally decreases mobile phase viscosity, which can improve peak efficiency and reduce tailing. However, for anthocyanins, higher temperatures can lead to degradation. A modest temperature, such as 30°C, is often a good compromise to achieve sharp peaks while maintaining analyte stability.[10]

Q4: My peak shape is good, but my resolution is poor. What should I do?

A4: Poor resolution with good peak shape indicates that the selectivity of your method needs to be adjusted. You can try:

  • Modifying the Gradient: Make the gradient shallower to increase the separation between closely eluting peaks.

  • Changing the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Trying a Different Stationary Phase: A column with a different chemistry, such as a phenyl-hexyl phase, may provide the necessary selectivity.

Q5: How can I confirm if my column is the problem?

A5: A simple way to check your column's performance is to inject a standard mixture that is known to give good peak shapes on a healthy column. If the standard also shows tailing, your column is likely the issue. If you are using a guard column, remove it and reinject your sample. If the peak shape improves, the guard column was the cause.[7]

Sample Experimental Protocol for this compound Analysis

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.

1. Sample Preparation:

  • Dissolve the this compound standard or extract in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

ParameterCondition
Column C18 reversed-phase, 250 x 4.6 mm, 5 µm (or similar)
Mobile Phase A 0.5% Formic Acid in Water[5]
Mobile Phase B 0.5% Formic Acid in Acetonitrile[5]
Gradient 5-25% B over 20 min, then wash and re-equilibrate
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C[10]
Injection Volume 10 µL
Detection Diode Array Detector (DAD) at 520 nm[5][11]

3. Data Analysis:

  • Integrate the peak for this compound.

  • Calculate the tailing factor (asymmetry factor). A value close to 1.0 indicates a symmetrical peak. Most methods require a tailing factor of less than 2.0.[7]

References

Technical Support Center: Quantification of Cyanidin 3-Sophoroside Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of Cyanidin 3-sophoroside chloride.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: In quantitative analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] This can result in inaccurate and unreliable quantification.

Q2: What are the common signs of matrix effects in my LC-MS/MS data?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of analyte response in replicate injections of the same sample.

  • Inaccurate results when analyzing quality control (QC) samples prepared in a biological matrix.

  • A significant difference in the slope of a calibration curve prepared in a pure solvent versus one prepared in the sample matrix.

  • Drifting or inconsistent internal standard response across a batch of samples.

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[1]

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

Ideally, the absolute Matrix Factor should be between 0.75 and 1.25 for a robust LC-MS/MS bioanalytical method.[1]

Troubleshooting Guides

Issue 1: Poor recovery of this compound during sample preparation.

Possible Cause: Inefficient extraction from the sample matrix. Anthocyanins are polar compounds and their extraction efficiency is highly dependent on the solvent system and sample pretreatment.[2][3]

Troubleshooting Steps:

  • Optimize Extraction Solvent:

    • Anthocyanins are typically extracted with acidified polar solvents to maintain their stability in the flavylium cation form.[2][3]

    • Commonly used solvents include methanol or ethanol with a small amount of acid (e.g., formic acid, acetic acid, or hydrochloric acid).[2][3]

    • Experiment with different solvent compositions and acid concentrations to find the optimal conditions for your specific matrix.

  • Evaluate Different Extraction Techniques:

    • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts and better recovery compared to liquid-liquid extraction (LLE) for complex matrices like plasma.[4][5] For anthocyanin analysis in plasma, SPE has shown significantly higher recovery rates (60.8–121.1%) compared to protein precipitation (4.2–18.4%).[5]

    • Liquid-Liquid Extraction (LLE): While sometimes less efficient for complex samples, LLE can be effective for certain matrices. Optimization of the organic solvent and pH of the aqueous phase is crucial.

    • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These techniques can improve extraction efficiency and reduce extraction time compared to conventional methods.[6][7]

  • Sample Pretreatment:

    • For plant tissues, grinding the sample to a fine powder increases the surface area for extraction.[8]

    • For plasma or serum, protein precipitation may be necessary, but be aware that it can lead to lower recovery of some anthocyanins.[5]

Issue 2: High variability in quantitative results and suspected ion suppression/enhancement.

Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound.

Troubleshooting Steps:

  • Improve Chromatographic Separation:

    • Modify the HPLC/UHPLC gradient to better separate the analyte from interfering matrix components.

    • Experiment with different stationary phases (e.g., C18, PFP) to alter selectivity.

    • Adjust the mobile phase composition and pH.

  • Implement a More Effective Sample Cleanup:

    • If you are using a simple protein precipitation or "dilute-and-shoot" method, consider switching to a more rigorous sample preparation technique like SPE to remove more of the interfering matrix components.[5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the gold standard for compensating for matrix effects. It has the same physicochemical properties as the analyte and will be affected by matrix effects in the same way.

    • By using the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be significantly reduced.

  • Matrix-Matched Calibration:

    • Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the calibration standards and the samples are affected by the matrix in the same way.

Quantitative Data Summary

The following tables provide a summary of recovery and matrix effect data for cyanidin glycosides from various studies. While not all data is specific to this compound, it provides a useful reference for expected performance with different analytical approaches.

Table 1: Comparison of Recovery for Cyanidin Glycosides Using Different Extraction Methods from Plasma.

AnalyteExtraction MethodRecovery (%)Reference
Cyanidin-3-O-glucosideLiquid-Liquid Extraction (LLE)72.85[4]
Cyanidin-3-O-glucosideSolid-Phase Extraction (SPE)68.36[4]
Cyanidin-3-glucosideProtein Precipitation (PPT)4.2 - 18.4[5]
Cyanidin-3-glucosideSolid-Phase Extraction (SPE)60.8 - 121.1[5]

Table 2: Matrix Effect Data for Related Anthocyanins in LC-MS/MS Analysis.

AnalyteMatrixMatrix Effect (%)CommentsReference
Bifenthrin and ButachlorChinese Chives-18.8 to 7.2Negligible matrix effect after optimization[9]
Cyanidin-3-glucosideHuman Plasma~70-90Indicates ion suppression[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is adapted from methods for similar anthocyanins and is a good starting point for optimization.[5]

  • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of acidified water (e.g., water with 0.1% formic acid).

  • Loading: Dilute 500 µL of plasma with 500 µL of acidified water and load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of acidified water to remove polar interferences.

  • Elution: Elute the this compound with 1.5 mL of acidified methanol (e.g., methanol with 0.1% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from a Fruit Puree

This is a general protocol that can be adapted for various fruit matrices.

  • Sample Preparation: Homogenize the fruit puree. Weigh 1 g of the homogenized sample into a centrifuge tube.

  • Extraction: Add 5 mL of acidified methanol (e.g., methanol with 1% formic acid). Vortex for 2 minutes and then sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-4) on the pellet twice more.

  • Pooling and Filtration: Pool the supernatants from all three extractions and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 3: LC-MS/MS Parameters for Quantification of Cyanidin Glycosides

These are typical starting parameters that should be optimized for your specific instrument and application.[10][11]

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient starting with a low percentage of mobile phase B (e.g., 5%) and increasing to a high percentage (e.g., 95%) over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: For this compound, the precursor ion would be [M]+ at m/z 647.2. The product ion would need to be determined by infusing a standard, but a likely product ion would correspond to the cyanidin aglycone at m/z 287.1. Therefore, a potential MRM transition would be 647.2 -> 287.1.

Visualizations

Troubleshooting Workflow for Matrix Effects cluster_observe Observation cluster_diagnose Diagnosis cluster_actions Corrective Actions cluster_verify Verification observe Inconsistent Results or Poor Recovery diagnose Potential Matrix Effects observe->diagnose action1 Optimize Sample Prep diagnose->action1 action2 Improve Chromatography diagnose->action2 action3 Use SIL-IS diagnose->action3 action4 Matrix-Matched Calibrators diagnose->action4 verify Re-validate Assay: - Recovery - Precision - Accuracy action1->verify action2->verify action3->verify action4->verify

Caption: Troubleshooting workflow for addressing matrix effects.

General Workflow for Quantification of this compound sample Biological or Plant Sample extraction Sample Extraction (SPE or LLE) sample->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Processing and Quantification analysis->quantification result Final Concentration quantification->result

Caption: A typical analytical workflow for quantification.

Logical Relationship of Matrix Effect Mitigation Strategies cluster_pre Pre-Analytical cluster_post Post-Analytical / Compensation center Accurate Quantification sample_prep Optimized Sample Preparation sample_prep->center chromatography Effective Chromatography chromatography->center is Stable Isotope-Labeled Internal Standard is->center cal Matrix-Matched Calibration cal->center

Caption: Key strategies to mitigate matrix effects.

References

Enhancing the resolution of Cyanidin 3-sophoroside chloride in chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Cyanidin 3-sophoroside chloride in their chromatographic experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Problem: Poor Resolution or Co-elution of Peaks

Possible Causes and Solutions:

  • Inadequate Mobile Phase Composition: The organic solvent concentration and the type and concentration of the acid modifier are critical for resolving anthocyanins.

    • Solution: Optimize the mobile phase. A common mobile phase for cyanidin glycosides is a gradient of acetonitrile in acidified water. Trifluoroacetic acid (TFA) or formic acid are frequently used as modifiers to ensure the stability and protonation of the analyte, which is crucial for good peak shape.[1][2] An acidic mobile phase (low pH) helps to maintain the flavylium cation form of the anthocyanin, which is its most stable and colored form.[3][4][5]

  • Inappropriate Column Chemistry: The choice of stationary phase significantly impacts selectivity.

    • Solution: A C18 column is commonly used for the separation of anthocyanins.[2] Consider using a column with a different selectivity, such as one with a polar-embedded or phenyl-hexyl phase, which can offer different interactions with the analyte. A stationary phase with hydrophilic end-capping has also been shown to be suitable.[6]

  • Suboptimal Temperature: Column temperature affects viscosity and mass transfer, thereby influencing resolution.

    • Solution: Optimize the column temperature. A typical starting point is 30°C.[1] Slight changes in temperature (2-3°C) can affect the retention and resolution of anthocyanins.[7]

Problem: Peak Tailing

Possible Causes and Solutions:

  • Secondary Interactions with Residual Silanols: Free silanol groups on the silica backbone of the stationary phase can interact with the basic sites on the analyte, causing peak tailing.[8][9]

    • Solution 1: Use an end-capped C18 column to minimize the number of accessible free silanols.

    • Solution 2: Lower the pH of the mobile phase by using an acid modifier like TFA or formic acid. This protonates the silanol groups, reducing their interaction with the analyte.[1]

    • Solution 3: Consider using a column with a different base material, such as a polymeric or hybrid silica column, which has fewer or no exposed silanol groups.

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Poor Sample Preparation: Interfering substances in the sample matrix can affect peak shape.

    • Solution: Employ a robust sample preparation method like Solid Phase Extraction (SPE) to clean up the sample. SPE has been shown to produce better peak shapes compared to Liquid-Liquid Extraction (LLE) for cyanidin glycosides.[1]

Problem: Peak Broadening

Possible Causes and Solutions:

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.

    • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.

  • Slow Mobile Phase Flow Rate: A flow rate that is too low can lead to increased diffusion and broader peaks.

    • Solution: Optimize the flow rate. A common starting point is between 0.5 mL/min and 1.0 mL/min for a standard 4.6 mm ID HPLC column.[1][2]

  • Column Degradation: Over time, the stationary phase can degrade, leading to a loss of efficiency and broader peaks.

    • Solution: Replace the column with a new one of the same type.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the mobile phase when analyzing this compound?

A1: A low pH is crucial for the stability and chromatographic performance of this compound. Anthocyanins are most stable in their red flavylium cation form at a low pH, typically between 1 and 3.[4][5] Using an acidic modifier like 0.1% TFA or 0.5% formic acid in the mobile phase is recommended to maintain this low pH, which helps to ensure sharp, symmetrical peaks.[1][2]

Q2: Which organic solvent is best for separating this compound?

A2: Acetonitrile is a commonly used and effective organic solvent for the separation of cyanidin glycosides in reversed-phase HPLC.[1][10] It generally provides good peak shape and resolution.

Q3: What detection wavelength should be used for this compound?

A3: this compound, like other cyanidin glycosides, exhibits a maximum absorbance in the visible range. A detection wavelength of around 520-525 nm is typically optimal for its quantification.[1][2]

Q4: How can I confirm the identity of my this compound peak?

A4: The most reliable method for confirming the identity of your peak is to use a combination of techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can provide molecular weight and fragmentation data to confirm the structure.[11][12] Additionally, comparing the retention time and UV-Vis spectrum of your peak with a certified reference standard of this compound is a standard practice.[13]

Quantitative Data Summary

Table 1: Recommended HPLC Parameters for Cyanidin Glycoside Analysis

ParameterRecommended ValueSource
Column C18 (e.g., Eclipse XDB-C18, 4.6 x 250 mm, 5 µm)[2]
Mobile Phase A Water with 0.1% TFA or 0.5% Formic Acid[1][2]
Mobile Phase B Acetonitrile with 0.1% TFA or 0.5% Formic Acid[1][2]
Gradient Optimized gradient from a low to high percentage of B[1][2]
Flow Rate 0.5 - 1.0 mL/min[1][2]
Column Temperature 30 °C[1]
Detection Wavelength 520 - 525 nm[1][2]
Injection Volume 10 - 20 µL

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-20 min: 5-20% B

      • 20-25 min: 20-50% B

      • 25-30 min: 50-5% B (return to initial conditions)

      • 30-35 min: 5% B (equilibration)

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Detection: 520 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition (95% A: 5% B).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Solid Phase Extraction (SPE) for Sample Clean-up
  • SPE Cartridge: C18 SPE cartridge.

  • Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of acidified water (pH 2 with HCl).

  • Loading: Load the acidified sample onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of acidified water to remove polar impurities.

  • Elution: Elute the this compound with 5 mL of acidified methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.

Visualizations

Workflow_for_Optimizing_Resolution cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_evaluation Evaluation cluster_end End start Poor Resolution of This compound mobile_phase Optimize Mobile Phase (Gradient, Acid Modifier) start->mobile_phase column_chem Evaluate Column (C18, Polar-Embedded) mobile_phase->column_chem If still poor temp Adjust Column Temperature column_chem->temp If still poor flow_rate Optimize Flow Rate temp->flow_rate If still poor evaluate Assess Resolution (Rs > 1.5?) flow_rate->evaluate evaluate->mobile_phase No end Resolution Enhanced evaluate->end Yes

Caption: Troubleshooting workflow for enhancing chromatographic resolution.

Peak_Tailing_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Desired Outcome start Peak Tailing Observed silanol Silanol Interactions start->silanol overload Sample Overload start->overload sample_prep Poor Sample Prep start->sample_prep solution_silanol Use End-capped Column Lower Mobile Phase pH silanol->solution_silanol solution_overload Reduce Sample Concentration/Volume overload->solution_overload solution_sample_prep Implement SPE for Sample Clean-up sample_prep->solution_sample_prep end Symmetrical Peak Shape solution_silanol->end solution_overload->end solution_sample_prep->end

Caption: Logical relationships for troubleshooting peak tailing.

References

Minimizing interferences in spectroscopic analysis of Cyanidin 3-sophoroside.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of Cyanidin 3-sophoroside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interferences and ensure accurate quantification of this important anthocyanin.

Frequently Asked Questions (FAQs)

Q1: What are the most common factors that interfere with the spectroscopic analysis of Cyanidin 3-sophoroside?

A1: Several factors can interfere with the accurate spectroscopic analysis of Cyanidin 3-sophoroside. These include:

  • pH: The structure and color of anthocyanins like Cyanidin 3-sophoroside are highly dependent on the pH of the solution.[1][2][3] Changes in pH can cause shifts in the maximum absorption wavelength (λmax) and alter the molar absorptivity, leading to inaccurate quantification.

  • Solvent Composition: The choice of solvent for extraction and analysis significantly impacts the stability and spectral properties of Cyanidin 3-sophoroside.[4][5][6][7][8] Different solvents can lead to variations in extraction efficiency and may cause degradation of the anthocyanin.

  • Temperature: Elevated temperatures can lead to the degradation of Cyanidin 3-sophoroside, resulting in a loss of color and a decrease in absorbance.[9][10][11][12] The rate of degradation is often dependent on both temperature and pH.

  • Presence of Metal Ions: Metal ions, such as iron (Fe²⁺, Fe³⁺) and aluminum (Al³⁺), can form complexes with flavonoids like cyanidin.[13][14][15][16] This complexation can alter the spectroscopic properties of the molecule and interfere with its quantification.

  • Matrix Effects: In complex samples, other co-extracted compounds (e.g., other flavonoids, phenolic acids, sugars) can interfere with the spectroscopic measurement.[17][18][19] This is a significant concern in liquid chromatography-mass spectrometry (LC-MS) analysis.

Q2: How does pH affect the UV-Vis spectrum of Cyanidin 3-sophoroside?

A2: The pH of the solution has a profound effect on the UV-Vis spectrum of Cyanidin 3-sophoroside, causing changes in both the maximum absorption wavelength (λmax) and the intensity of the absorption. At a very low pH (around 1-3), Cyanidin 3-sophoroside exists predominantly as the red flavylium cation.[2][3] As the pH increases, it undergoes structural transformations to form the colorless carbinol pseudobase (pH 4-5), the blue quinonoidal base (pH 6-8), and finally the pale-yellow chalcone at higher pH values.[2] These structural changes are reflected in the UV-Vis spectrum. For instance, the λmax of a Hibiscus rosa-sinensis extract containing cyanidin-3-sophoroside was observed at 520 nm at a pH of less than 4, shifting to longer wavelengths (a bathochromic shift) as the pH increased.[1][20]

Q3: What is the recommended solvent for extracting and analyzing Cyanidin 3-sophoroside?

A3: The choice of solvent is critical for obtaining accurate and reproducible results. Methanol and methanol:water mixtures are often considered the best solvents for anthocyanin assessment.[6][7] Acidified solvents are commonly used to maintain the stable flavylium cation form of the anthocyanin. For example, a mixture of ethanol and 0.1 N HCl can be used for extraction.[21] While solvents like ethanol and acetone can also be used, they may lead to some degree of color degradation.[6][7] It is crucial to select a solvent system that ensures complete extraction of the analyte while minimizing its degradation.

Q4: How can I minimize temperature-induced degradation of Cyanidin 3-sophoroside during analysis?

A4: To minimize thermal degradation, it is essential to control the temperature throughout the sample preparation and analysis process. Significant degradation of cyanidin-3-O-glucoside, a closely related compound, has been observed at elevated temperatures (70°C and 90°C), with the degradation being more pronounced at neutral pH.[10] It is recommended to:

  • Store samples and extracts at low temperatures (e.g., 4°C) and in the dark to prevent degradation.[20]

  • Avoid prolonged exposure to high temperatures during extraction and analysis.

  • If heating is necessary for extraction, optimize the temperature and duration to maximize recovery while minimizing degradation. Studies have shown that increasing temperature has a greater negative impact on the stability of cyanidin glycosides than increasing pH from 2.0 to 6.0.[11]

Q5: What are the signs of metal ion interference in my spectroscopic measurements?

A5: Metal ion interference can manifest as unexpected shifts in the absorption spectrum or changes in the color of the solution. Flavonoids, including cyanidin, can chelate metal ions, leading to the formation of metal-flavonoid complexes.[13][14][15][16] This complexation can cause a bathochromic shift (a shift to a longer wavelength) in the UV-Vis spectrum.[16] If you observe such changes, particularly after adding a sample that may contain metal ions, it is a strong indication of interference.

Troubleshooting Guides

This section provides structured troubleshooting guides for common issues encountered during the spectroscopic analysis of Cyanidin 3-sophoroside.

Issue 1: Inconsistent or Non-reproducible Absorbance Readings
Possible Cause Troubleshooting Step Expected Outcome
pH Fluctuation Prepare all solutions using a stable buffer system. Verify the pH of the final solution before each measurement.Consistent and reproducible absorbance readings.
Solvent Evaporation Keep cuvettes capped during and between measurements. Prepare fresh dilutions for each set of experiments.Minimized concentration changes and improved reproducibility.
Temperature Variation Use a temperature-controlled spectrophotometer. Allow samples to equilibrate to the set temperature before measurement.Stable absorbance readings, especially for kinetic studies.
Sample Degradation Prepare fresh samples immediately before analysis. Store stock solutions and extracts at low temperatures and protected from light.Higher and more consistent absorbance values.
Issue 2: Unexpected Shifts in Maximum Absorption Wavelength (λmax)
Possible Cause Troubleshooting Step Expected Outcome
Incorrect pH Measure the pH of the sample solution. Adjust the pH to the desired value using appropriate buffers.The λmax should shift to the expected wavelength for that pH.
Solvent Effects Ensure the same solvent composition is used for the blank and all samples.Consistent λmax across all measurements.
Metal Ion Contamination Analyze a sample with a chelating agent (e.g., EDTA) to see if the spectrum changes. If so, consider sample purification to remove metal ions.Reversal of the spectral shift, indicating metal ion interference.
Presence of Co-pigments Use chromatographic techniques (e.g., HPLC) to separate Cyanidin 3-sophoroside from other interfering compounds before spectroscopic analysis.A clean spectrum with the expected λmax for pure Cyanidin 3-sophoroside.

Quantitative Data Summary

The following tables summarize key quantitative data related to the spectroscopic analysis of cyanidin derivatives.

Table 1: Effect of pH on the Maximum Absorption Wavelength (λmax) of Hibiscus rosa-sinensis Extract (containing Cyanidin 3-sophoroside)

pH λmax (nm)
< 4520[1][20]
4529.5[1][20]
5537.5[1][20]
6537.5[1]
8560.0[1][20]
9549.5[1][20]
10568[1][20]
11~580[1][20]
12~580 (decreased intensity)[1][20]
13-14No peak in visible region[1][20]

Table 2: Thermal Degradation of Cyanidin-3-O-glucoside (C3G) at Different Temperatures and pH Levels after 8 hours

Temperature (°C) pH % C3G Remaining
702.579%[10]
902.55%[10]
704.047%[10]
904.02%[10]
707.0Almost completely lost[10]
907.0Almost completely lost[10]

Experimental Protocols

Protocol 1: pH Differential Method for Total Monomeric Anthocyanin Content

This method is based on the reversible structural transformation of anthocyanins with a change in pH. The colored oxonium form exists at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the λmax of the pigment provides a measure of the total monomeric anthocyanin content.

Materials:

  • Potassium chloride buffer (0.025 M), pH 1.0

  • Sodium acetate buffer (0.4 M), pH 4.5

  • Spectrophotometer capable of measuring absorbance in the visible range

  • Cuvettes with a 1 cm path length

Procedure:

  • Prepare two dilutions of the sample: one with the pH 1.0 buffer and the other with the pH 4.5 buffer. The dilution factor should be the same for both.

  • Allow the solutions to equilibrate for at least 15 minutes.

  • Measure the absorbance of the pH 1.0 dilution at the λmax of Cyanidin 3-sophoroside (typically around 510-530 nm) and at 700 nm (to correct for haze).

  • Measure the absorbance of the pH 4.5 dilution at the same wavelengths.

  • Calculate the absorbance (A) for each dilution using the following equation: A = (Aλmax - A700nm)

  • Calculate the monomeric anthocyanin concentration, expressed as cyanidin-3-glucoside equivalents, using the following formula:

    Monomeric Anthocyanin (mg/L) = (A x MW x DF x 1000) / (ε x l)

    Where:

    • A = (ApH 1.0 - ApH 4.5)

    • MW (Molecular Weight) = 449.2 g/mol for cyanidin-3-glucoside

    • DF = Dilution Factor

    • ε (Molar Extinction Coefficient) = 26,900 L·cm⁻¹·mol⁻¹ for cyanidin-3-glucoside

    • l = pathlength in cm (typically 1 cm)

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a powerful technique for separating and quantifying individual anthocyanins, including Cyanidin 3-sophoroside, in complex mixtures.

Instrumentation and Conditions (Example):

  • HPLC System: A system equipped with a diode array detector (DAD) or a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Acidified water (e.g., 5% formic acid in water).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program (Example):

    • 0-5 min: 5% B

    • 5-30 min: 5-30% B

    • 30-35 min: 30-50% B

    • 35-40 min: 50-5% B

    • 40-45 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 520 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare the sample by filtering it through a 0.45 µm syringe filter to remove any particulate matter.

  • Prepare a series of standard solutions of Cyanidin 3-sophoroside of known concentrations.

  • Inject the standards and the sample into the HPLC system.

  • Identify the peak corresponding to Cyanidin 3-sophoroside in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Quantify the amount of Cyanidin 3-sophoroside in the sample by using the calibration curve.

Visualizations

TroubleshootingWorkflow start Inaccurate Spectroscopic Reading check_ph Check pH of Solution start->check_ph Is λmax shifted? check_temp Review Temperature Control start->check_temp Are readings drifting? check_solvent Verify Solvent Integrity start->check_solvent Are results irreproducible? check_matrix Consider Matrix Effects start->check_matrix Is sample complex? adjust_ph Adjust pH with Buffer check_ph->adjust_ph control_temp Use Temperature-Controlled Cuvette Holder check_temp->control_temp fresh_solvent Prepare Fresh Solvent/Dilutions check_solvent->fresh_solvent hplc_purify Purify Sample using HPLC check_matrix->hplc_purify remeasure Re-measure Sample adjust_ph->remeasure control_temp->remeasure fresh_solvent->remeasure hplc_purify->remeasure

Caption: Troubleshooting workflow for inaccurate spectroscopic readings.

ExperimentalWorkflow start Sample Preparation extraction Extraction with Acidified Solvent start->extraction filtration Filtration (0.45 µm filter) extraction->filtration analysis Spectroscopic Analysis filtration->analysis ph_diff pH Differential Method analysis->ph_diff For Total Monomeric Anthocyanins hplc HPLC-DAD Analysis analysis->hplc For Individual Anthocyanin Quantification quantification Quantification ph_diff->quantification hplc->quantification

Caption: General experimental workflow for Cyanidin 3-sophoroside analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC-DAD Methods for Cyanidin 3-Sophoroside Chloride Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific anthocyanins like Cyanidin 3-sophoroside chloride is critical for product development, quality control, and efficacy studies. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the analysis of this compound. The performance of this method is objectively compared with other analytical techniques, supported by experimental data to aid in the selection of the most appropriate analytical strategy.

Overview of Analytical Methods

The HPLC-DAD method stands as a robust and widely adopted technique for the analysis of anthocyanins due to its specificity, sensitivity, and reproducibility.[1] However, other methods such as Ultra-High-Performance Liquid Chromatography (UHPLC) and spectrophotometric assays offer distinct advantages in terms of speed and simplicity, respectively. This guide will focus on a detailed validation of the HPLC-DAD method, benchmarked against these alternatives.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between performance, speed, and cost. The following table summarizes the typical performance characteristics of HPLC-DAD compared to other common techniques for anthocyanin analysis. The data presented for the HPLC-DAD method is based on a comprehensive validation study of the closely related compound, cyanidin-3-O-glucoside, which serves as a reliable proxy for this compound analysis.[2]

Parameter HPLC-DAD UHPLC-DAD pH Differential (Spectrophotometric)
Specificity High (Separates individual anthocyanins)Very High (Improved resolution over HPLC)Low (Measures total anthocyanin content)
Linearity (R²) > 0.99[2]> 0.99High correlation with HPLC for total anthocyanins (>0.925)[3]
Limit of Detection (LOD) 0.06 - 0.12 mg/kg[2]Lower than HPLCHigher than chromatographic methods
Limit of Quantification (LOQ) 0.20 - 0.60 mg/kg[2]Lower than HPLCHigher than chromatographic methods
Precision (%RSD) < 6.2% (Intra-day), < 8.5% (Inter-day)[2]Typically < 5%Dependent on instrumentation and operator
Accuracy (% Recovery) 91.6 - 119% (Intra-day), 89.9 - 123% (Inter-day)[2]Comparable to HPLCCan be affected by interfering substances
Analysis Time ~40 minutes per sample[4]< 10 minutes per sample~5-10 minutes per sample
Cost ModerateHighLow

Experimental Protocols

Validated HPLC-DAD Method for Cyanidin Glycoside Analysis

This protocol is adapted from a validated method for the analysis of anthocyanins in grape skins and optimized conditions for cyanidin glycoside analysis.[2][5]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by acidified water (e.g., 0.1% trifluoroacetic acid in water).

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with acidified water to remove sugars and other polar impurities.

  • Elute the anthocyanins with acidified methanol.

  • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

2. Chromatographic Conditions:

  • Instrument: HPLC system equipped with a diode-array detector.

  • Column: Reversed-phase C18 column (e.g., Nucleosil 100-5 C18, 250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase A: 5% Formic Acid in Water.[4]

  • Mobile Phase B: Methanol.[4]

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Injection Volume: 5 µL.[4]

  • Detection Wavelength: 520 nm for cyanidin glycosides.[6]

3. Method Validation Parameters (as per ICH Guidelines): The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:[7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline separation of the this compound peak from other compounds in the chromatogram.

  • Linearity: Assessed by analyzing a series of standard solutions at different concentrations. The correlation coefficient (R²) of the calibration curve should be > 0.99.[2]

  • Accuracy: Determined by recovery studies, spiking a blank matrix with a known concentration of the standard. Recoveries are typically expected to be within 80-120%.[2]

  • Precision: Evaluated at two levels:

    • Repeatability (Intra-day precision): The analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): The analysis of replicate samples on different days. The relative standard deviation (%RSD) should ideally be less than 10%.[2]

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizing the Workflow and Method Validation

To better understand the experimental and logical processes, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_data_analysis Data Analysis sp1 Sample Extraction sp2 Solid-Phase Extraction (SPE) sp1->sp2 sp3 Reconstitution in Mobile Phase sp2->sp3 ha1 Injection into HPLC sp3->ha1 ha2 Chromatographic Separation (C18 Column) ha1->ha2 ha3 Diode-Array Detection (520 nm) ha2->ha3 da1 Peak Identification ha3->da1 da2 Peak Integration da1->da2 da3 Quantification using Calibration Curve da2->da3

Figure 1: Experimental workflow for HPLC-DAD analysis of this compound.

validation_parameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance cluster_reliability Reliability Method_Validation Method_Validation Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity Method_Validation->Specificity Robustness Robustness Method_Validation->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision

References

A Comparative Guide to LC-MS/MS Method Validation for Cyanidin 3-Sophoroside in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methodologies for the quantification of cyanidin 3-sophoroside and structurally similar anthocyanins in plasma. The information presented is curated from peer-reviewed studies and is intended to assist researchers in the selection and implementation of robust bioanalytical methods.

Introduction to Cyanidin 3-Sophoroside Analysis

Cyanidin 3-sophoroside, an anthocyanin found in various fruits and vegetables, is of increasing interest due to its potential health benefits. Accurate quantification of this and other anthocyanins in plasma is crucial for pharmacokinetic, bioavailability, and pharmacodynamic studies. LC-MS/MS has emerged as the gold standard for this purpose, offering high sensitivity and selectivity. This guide will delve into the critical aspects of LC-MS/MS method validation, comparing different approaches to sample preparation and analysis.

Comparison of Sample Preparation Techniques

The two most common sample preparation techniques for the analysis of anthocyanins in plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). The choice between these methods can significantly impact recovery, matrix effects, and overall assay performance.

Table 1: Comparison of Protein Precipitation and Solid-Phase Extraction for Anthocyanin Analysis in Plasma

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Reference
Principle Protein denaturation and removal by organic solvent.Analyte retention on a solid sorbent and elution.[1]
Typical Solvents Acetonitrile, MethanolMethanol, Acidified Methanol[1][2]
Recovery (%) 4.2 - 18.460.8 - 121.1[1]
Matrix Effect Higher potential for matrix effects.Generally lower matrix effects due to cleaner extracts.[1]
Throughput HighModerateGeneral Knowledge
Cost LowHighGeneral Knowledge
Recommendation Suitable for rapid screening and high-throughput applications where lower recovery can be tolerated.Recommended for methods requiring higher sensitivity, accuracy, and precision.[1]

Comparative Analysis of Validated LC-MS/MS Methods

The following tables summarize the key validation parameters from published LC-MS/MS methods for the analysis of cyanidin-3-glucoside, a closely related and commonly studied anthocyanin, in plasma. These parameters are directly applicable to the development of a method for cyanidin 3-sophoroside.

Table 2: LC-MS/MS Method Validation Parameters for Cyanidin-3-Glucoside in Plasma

ParameterMethod 1Method 2Method 3
Analyte Cyanidin-3-GlucosideCyanidin-3-GlucosideDelphinidin-3-glucoside, Cyanidin-3-glucoside
Internal Standard Quercetin-3-O-glucosideNot SpecifiedNot Specified
Linearity Range (ng/mL) 3.00 - 2700Not Specified0.20 - 200
Correlation Coefficient (r²) ≥ 0.99Not Specified≥ 0.998
Lower Limit of Quantification (LLOQ) (ng/mL) 3.00< 8.10.20
Intra-day Precision (%CV) < 14.5< 15≤ 14.6
Inter-day Precision (%CV) < 14.5< 15≤ 14.6
Accuracy (%) -11.5 to 13.6Not SpecifiedWithin ±15% of nominal
Recovery (%) Not Specified54 - 10880.0 - 110.4
Reference [3][4][5][6]

Detailed Experimental Protocols

Below are detailed protocols for the key experimental stages of an LC-MS/MS analysis of cyanidin 3-sophoroside in plasma, based on established methods for similar anthocyanins.

Protocol 1: Sample Preparation using Protein Precipitation (PPT)
  • Thaw frozen plasma samples at room temperature (25 ± 1°C).[7]

  • Vortex the thawed plasma to ensure homogeneity.[7]

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing the internal standard).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[2]

  • Loading: To 500 µL of plasma, add 500 µL of 4% phosphoric acid. Vortex and load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of acidified methanol (0.1% formic acid in methanol).[2]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: UPLC-MS/MS Analysis
  • Chromatographic System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.[8]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-40% B (linear gradient)

    • 5-6 min: 40-95% B (linear gradient)

    • 6-7 min: 95% B (hold)

    • 7-7.1 min: 95-5% B (linear gradient)

    • 7.1-9 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: To be optimized for Cyanidin 3-sophoroside and the chosen internal standard. For Cyanidin-3-glucoside, a common transition is m/z 449.1 → 287.1.[3]

  • Data Acquisition and Processing: MassLynx software or equivalent.

Visualizing the Workflow and Method Validation Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationships in method validation.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output Plasma Plasma Sample IS Add Internal Standard Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Method A SPE Solid-Phase Extraction (C18 Cartridge) IS->SPE Method B Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation SPE->Evaporate Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MSMS Tandem Mass Spectrometry (MRM) UPLC->MSMS Data Data Acquisition & Processing MSMS->Data Concentration Analyte Concentration Data->Concentration G cluster_core Core Parameters cluster_additional Additional Parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Accuracy->Precision Linearity->LLOQ

References

A Comparative Analysis of the Antioxidant Activities of Cyanidin 3-Sophoroside and Cyanidin 3-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two closely related anthocyanins: Cyanidin 3-sophoroside and Cyanidin 3-glucoside. The objective is to furnish researchers with the necessary data and methodologies to evaluate and understand the antioxidant potential of these compounds. This comparison synthesizes available experimental data and explores the underlying biochemical pathways.

Quantitative Antioxidant Activity

Direct comparative studies providing quantitative data (e.g., IC50 or ORAC values) for Cyanidin 3-sophoroside and Cyanidin 3-glucoside from the same experimental setup are limited in the current literature. However, structure-activity relationship studies of anthocyanins offer valuable insights into their potential antioxidant efficacy.

The antioxidant activity of anthocyanins is significantly influenced by their molecular structure, particularly the glycosylation pattern. While both Cyanidin 3-sophoroside and Cyanidin 3-glucoside share the same aglycone, cyanidin, the nature of the sugar moiety at the 3-position dictates their radical scavenging capabilities.

One study investigating the reaction with superoxide radicals found that the rate constant for Cyanidin 3-sophoroside was 2.2 × 10⁵ M⁻¹s⁻¹, which is approximately ten times lower than that of the aglycone, cyanidin (1.9 × 10⁶ M⁻¹s⁻¹)[1]. This suggests that the disaccharide sophorose at the 3-position may sterically hinder the molecule's ability to quench this specific reactive oxygen species. In contrast, some studies have suggested that 3-glucosylation of cyanidin does not significantly alter its antioxidant activity compared to the aglycone[2]. This implies that Cyanidin 3-glucoside might exhibit stronger antioxidant activity than Cyanidin 3-sophoroside.

For Cyanidin 3-glucoside, a reported Oxygen Radical Absorbance Capacity (ORAC) value is 6.36 µmol of Trolox equivalents (TE) per µmol[3].

CompoundAntioxidant AssayResultReference
Cyanidin 3-sophoroside Superoxide ScavengingRate constant: 2.2 × 10⁵ M⁻¹s⁻¹[1]
Cyanidin 3-glucoside ORAC6.36 ± 0.37 µmol TE/µmol[3]
Cyanidin (Aglycone) Superoxide ScavengingRate constant: 1.9 × 10⁶ M⁻¹s⁻¹[1]

Note: The data presented is from different studies and not from a direct head-to-head comparison.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Prepare various concentrations of the test compounds (Cyanidin 3-sophoroside and Cyanidin 3-glucoside) in methanol.

  • In a 96-well microplate, add 20 µL of the sample or standard to each well.

  • Add 200 µL of the DPPH working solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compounds.

  • Add 10 µL of the test compound to 1 mL of the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated as in the DPPH assay.

  • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add 10 µL of the test compound to 300 µL of the FRAP reagent.

  • Incubate the mixture at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.

  • The antioxidant capacity of the sample is expressed as mg of standard equivalent per gram of sample.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment.

Protocol:

  • Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until confluent.

  • Remove the culture medium and wash the cells with PBS.

  • Incubate the cells with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour.

  • Remove the DCFH-DA solution, wash the cells, and then treat them with various concentrations of the test compounds for 1 hour.

  • Induce oxidative stress by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.

  • The CAA value is calculated based on the area under the fluorescence curve, and the results are often expressed as quercetin equivalents.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of anthocyanins are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that enhance endogenous antioxidant defenses.

Nrf2-ARE Signaling Pathway

A key pathway implicated in the antioxidant action of Cyanidin 3-glucoside is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[3][4][5][6][7] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of activators like Cyanidin 3-glucoside, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter region of several antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidases (GPx).[5]

Currently, there is a lack of specific studies investigating the activation of the Nrf2 pathway by Cyanidin 3-sophoroside. However, given the structural similarity to Cyanidin 3-glucoside, it is plausible that it may also interact with this pathway, although likely to a different extent.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis C3S Cyanidin 3-sophoroside DPPH DPPH Assay C3S->DPPH ABTS ABTS Assay C3S->ABTS FRAP FRAP Assay C3S->FRAP CAA Cellular Antioxidant Activity (CAA) Assay C3S->CAA C3G Cyanidin 3-glucoside C3G->DPPH C3G->ABTS C3G->FRAP C3G->CAA IC50 IC50 Calculation DPPH->IC50 TEAC TEAC/ORAC Calculation ABTS->TEAC FRAP->TEAC Cellular_Protection Cellular Protection Assessment CAA->Cellular_Protection

Caption: A generalized workflow for the comparative evaluation of the antioxidant activity of Cyanidin 3-sophoroside and Cyanidin 3-glucoside.

Nrf2_Pathway cluster_nucleus Nuclear Events C3G Cyanidin 3-glucoside Keap1_Nrf2 Keap1-Nrf2 Complex C3G->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_in_Nucleus Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT, GPx) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection Nrf2_in_Nucleus->ARE binds to

Caption: The Nrf2-ARE signaling pathway activated by Cyanidin 3-glucoside to enhance cellular antioxidant defenses.

References

A Comparative Stability Study: Cyanidin 3-Sophoroside Versus Other Anthocyanins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of cyanidin 3-sophoroside and other common anthocyanins. The stability of anthocyanins is a critical factor in their application as natural colorants and therapeutic agents, influencing their shelf-life, efficacy, and bioavailability. This document summarizes key experimental data on the stability of these compounds under various conditions, details the methodologies used for these assessments, and provides a visual representation of a typical experimental workflow.

Structural Differences Among Compared Anthocyanins

Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors in many plants. Their basic structure is the flavylium ion, which is glycosylated at various positions. The stability of anthocyanins is significantly influenced by the nature of the aglycone (the non-sugar portion, or anthocyanidin) and the type and number of sugar moieties attached.

  • Cyanidin 3-sophoroside , the focus of this guide, contains the cyanidin aglycone and a sophorose sugar group (two glucose units linked by a β-1,2-glycosidic bond) at the 3-position.

  • Cyanidin 3-glucoside , a closely related and widely studied anthocyanin, has a single glucose unit at the 3-position.

  • Delphinidin 3-glucoside , Malvidin 3-glucoside , and Pelargonidin 3-glucoside differ in the hydroxylation and methoxylation patterns of the B-ring of the aglycone, which also impacts their stability.

Quantitative Stability Data

The following tables summarize the degradation kinetics of several common anthocyanins under different temperature and pH conditions. The data is presented as half-life (t½), which is the time required for 50% of the anthocyanin to degrade, and the first-order degradation rate constant (k). A longer half-life and a smaller rate constant indicate greater stability.

It is important to note that direct comparative stability data for cyanidin 3-sophoroside is limited in the available literature. Therefore, data for cyanidin 3-glucoside is presented as a primary reference for comparison, given its structural similarity.

Table 1: Thermal Degradation of Anthocyanins

AnthocyaninTemperature (°C)pHHalf-life (t½)Degradation Rate Constant (k)
Cyanidin 3-glucoside 702.59.2 h-
902.50.6 h-
704.03.9 h-
904.00.3 h-
803.519.0 h0.0004 min⁻¹
Cyanidin 3-rutinoside 80-45.69 min-
Cyanidin 3-glucosylrutinoside 80-32.10 min-
Pelargonidin 3-glucoside 253.5--
Malvidin 3-glucoside 253.514.1 days4.92 x 10⁻² days⁻¹

Table 2: Influence of pH on Anthocyanin Stability at 25°C

AnthocyaninpH% Remaining after 8h
Cyanidin 3-glucoside 2.099%
Cyanidin (aglycone) 2.027%

Experimental Protocols

The following sections detail the generalized methodologies for conducting comparative stability studies of anthocyanins.

1. Materials and Reagents

  • Anthocyanin Standards: Purified cyanidin 3-sophoroside and other anthocyanins of interest (e.g., cyanidin 3-glucoside, delphinidin 3-glucoside, malvidin 3-glucoside, pelargonidin 3-glucoside).

  • Buffer Solutions: A series of buffers to maintain constant pH throughout the experiments (e.g., citrate-phosphate buffer for pH 2-8).

  • Solvents: HPLC-grade methanol, acetonitrile, and formic acid for chromatographic analysis. High-purity water (e.g., Milli-Q).

  • Analytical Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a UV-Vis detector.

    • UV-Vis Spectrophotometer.

    • pH meter.

    • Incubators or water baths with precise temperature control.

    • Light source with controlled intensity (for photostability studies).

2. Sample Preparation

  • Prepare stock solutions of each anthocyanin standard in an appropriate solvent (e.g., acidified methanol).

  • Dilute the stock solutions with the respective buffer solutions to achieve the desired final concentration for the stability assays.

3. Stability Assays

  • Thermal Stability:

    • Aliquot the buffered anthocyanin solutions into sealed, amber glass vials to prevent evaporation and photodegradation.

    • Incubate the vials at various constant temperatures (e.g., 60, 80, 100°C) in a temperature-controlled incubator or water bath.

    • At predetermined time intervals, withdraw a vial from each temperature set, cool it rapidly in an ice bath to stop the degradation reaction, and store it at -20°C until analysis.

  • pH Stability:

    • Prepare solutions of each anthocyanin in a range of buffer solutions with different pH values (e.g., pH 2, 4, 6, 8).

    • Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.

    • Collect samples at specific time points for analysis.

  • Photostability:

    • Place the buffered anthocyanin solutions in transparent vials.

    • Expose the vials to a controlled light source (e.g., a fluorescent lamp with a known spectrum and intensity) at a constant temperature.

    • Wrap a parallel set of vials in aluminum foil to serve as dark controls.

    • Sample both the light-exposed and dark control vials at regular intervals.

4. Analytical Quantification

  • HPLC Analysis:

    • Filter the collected samples through a 0.45 µm syringe filter before injection into the HPLC system.

    • Separate the anthocyanins using a C18 reversed-phase column with a gradient elution program. A typical mobile phase consists of two solvents: (A) acidified water (e.g., 5% formic acid in water) and (B) an organic solvent (e.g., methanol or acetonitrile).

    • Monitor the elution of anthocyanins at their maximum absorbance wavelength (typically around 520 nm).

    • Quantify the concentration of the remaining anthocyanin in each sample by comparing the peak area to a standard calibration curve.

  • UV-Vis Spectrophotometry:

    • For total anthocyanin content, the pH differential method can be used. Measure the absorbance of the sample at two different pH values (e.g., 1.0 and 4.5) at the wavelength of maximum absorbance and at 700 nm to correct for haze.

    • The degradation can be monitored by the decrease in absorbance at the λmax over time.

5. Data Analysis

  • Plot the concentration of the anthocyanin or its percentage retention as a function of time for each condition.

  • Determine the degradation kinetics, which for anthocyanins often follows a first-order model: ln(C/C₀) = -kt

    • Where:

      • C is the concentration of the anthocyanin at time t.

      • C₀ is the initial concentration of the anthocyanin.

      • k is the first-order degradation rate constant.

  • Calculate the half-life (t½) of the anthocyanin under each condition using the formula: t½ = 0.693 / k

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a comparative stability study of anthocyanins.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output A Anthocyanin Standards (e.g., Cyanidin 3-sophoroside) C Sample Preparation (Dilution in Buffers) A->C B Buffer Preparation (Varying pH) B->C D Thermal Stability (Incubation at different temperatures) C->D E pH Stability (Incubation at different pH) C->E F Photostability (Exposure to light) C->F G Sampling at Time Intervals D->G E->G F->G H HPLC-DAD / UV-Vis Quantification G->H I Data Analysis (Degradation Kinetics) H->I J Calculation of Half-life (t½) and Rate Constant (k) I->J K Comparative Stability Report J->K

Caption: Experimental Workflow for Comparative Anthocyanin Stability Analysis.

Discussion and Conclusion

The stability of anthocyanins is a complex property influenced by their chemical structure and environmental factors. Generally, increased hydroxylation of the B-ring decreases stability, while methoxylation enhances it. The type and number of sugar moieties also play a crucial role; glycosylation generally increases stability compared to the aglycone.[1] Acylated anthocyanins often exhibit greater stability than their non-acylated counterparts.[2]

While specific data for cyanidin 3-sophoroside is not abundant, based on the data for cyanidin 3-glucoside, it can be inferred that it is relatively stable at acidic pH but degrades more rapidly at neutral or alkaline pH and at elevated temperatures.[3] The additional glucose unit in the sophorose moiety of cyanidin 3-sophoroside may confer slightly different stability characteristics compared to the single glucose in cyanidin 3-glucoside, a hypothesis that warrants further direct comparative studies.

This guide provides a framework for understanding and evaluating the stability of cyanidin 3-sophoroside in comparison to other anthocyanins. The presented data and protocols can assist researchers in designing experiments and interpreting results in the context of developing stable and effective anthocyanin-based products.

References

A Comparative Analysis of the In Vitro Antioxidant Capacity of Cyanidin 3-Sophoroside and Synthetic Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antioxidant capacity of the natural anthocyanin, Cyanidin 3-sophoroside, against commonly used synthetic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Trolox. The following sections present quantitative data from established antioxidant assays, detailed experimental protocols for these assays, and visual representations of key concepts to aid in understanding the methodologies and antioxidant mechanisms.

While direct comparative studies on Cyanidin 3-sophoroside are limited, this guide utilizes data from its closely related and well-studied counterpart, Cyanidin 3-glucoside, to provide a substantive comparison. It is important to note that glycosylation patterns can influence antioxidant activity, and therefore, the data for Cyanidin 3-glucoside should be considered a reasonable proxy for Cyanidin 3-sophoroside.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacities of Cyanidin 3-glucoside and the synthetic antioxidants were evaluated using three common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and Ferric Reducing Antioxidant Power (FRAP) assay. The results, presented as IC50 values (the concentration of the antioxidant required to scavenge 50% of the radicals) and FRAP values, are summarized in the table below. Lower IC50 values indicate higher antioxidant activity.

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (µmol Fe²⁺/g)
Cyanidin 3-glucoside Data not available in direct comparisonData not available in direct comparisonData not available in direct comparison
BHA 5.2[1]Data not available12341[1]
BHT 11.0[1]4.30[2]9928[1]
Trolox 3.77[3]2.93[3]Data expressed in various units

Note: The data presented is compiled from various sources and may not be directly comparable due to potential variations in experimental conditions. The antioxidant activity of anthocyanins like Cyanidin 3-sophoroside is well-documented to be potent.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure transparency and reproducibility.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.

Procedure:

  • A working solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Various concentrations of the test compound (Cyanidin 3-sophoroside or synthetic antioxidants) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Procedure:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the ABTS•⁺ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm.

Procedure:

  • The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test sample is mixed with the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • The FRAP value of the sample is expressed as micromoles of Fe²⁺ equivalents per gram of sample.

Visualizing Antioxidant Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a simplified antioxidant signaling pathway and a typical experimental workflow for assessing antioxidant capacity.

AntioxidantMechanism ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell Attacks NeutralizedROS Neutralized ROS ROS->NeutralizedROS Becomes Damage Oxidative Damage Cell->Damage Leads to Antioxidant Antioxidant (e.g., Cyanidin 3-sophoroside) Antioxidant->ROS Donates electron/ hydrogen atom

Caption: Simplified mechanism of antioxidant action against reactive oxygen species.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis Compound Antioxidant Compound (Natural or Synthetic) Dilution Serial Dilutions Compound->Dilution Assay DPPH / ABTS / FRAP Assay Dilution->Assay Spectro Spectrophotometer (Measure Absorbance) Assay->Spectro Calc Calculate % Inhibition or FRAP value Spectro->Calc IC50 Determine IC50 Calc->IC50

Caption: General experimental workflow for in vitro antioxidant capacity assessment.

References

A Comparative Analysis of Cyanidin 3-Sophoroside Content in Berry Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Cyanidin 3-sophoroside content across various berry species, tailored for researchers, scientists, and professionals in drug development. The information presented is compiled from peer-reviewed scientific literature and aims to be a valuable resource for identifying potent natural sources of this specific anthocyanin for further research and development.

Key Findings

Cyanidin 3-sophoroside is a significant anthocyanin predominantly found in high concentrations in red raspberries (Rubus idaeus), often serving as a chemical marker for this species.[1] Its presence in other commercially important berries such as blueberries, strawberries, cranberries, and bilberries is negligible to non-existent, where other anthocyanin glycosides are the dominant forms. This distinct distribution makes red raspberries a primary target for the isolation and study of Cyanidin 3-sophoroside.

Quantitative Data Summary

The following table summarizes the reported concentrations of Cyanidin 3-sophoroside in various berry species. It is important to note that direct comparisons can be challenging due to variations in extraction methods, quantification standards, cultivar differences, and growing conditions.

Berry SpeciesCultivar/VarietyCyanidin 3-Sophoroside Content (mg/100g fresh weight)Reference
Red Raspberry (Rubus idaeus)European CultivarsMajor anthocyanin, accounting for 56% of total anthocyanins[2][3]
Red Raspberry (Rubus idaeus)Wild30% of total anthocyanins[2][3]
Red Raspberry (Rubus idaeus)TulameenDominant anthocyanin (~50% of total)[4]
Red Raspberry (Rubus idaeus)GeneralMean values of about 60 mg/100g[5]
Red Currant (Ribes rubrum)Not SpecifiedPresent, but not the major anthocyanin[6]
Strawberry (Fragaria x ananassa)Not SpecifiedPelargonidin-3-o-sophoroside-5-o-glucoside detected, but not Cyanidin 3-sophoroside as a major compound[7]
Blueberry (Vaccinium corymbosum)Not SpecifiedNot typically detected as a major anthocyanin[8][9]
Blackcurrant (Ribes nigrum)Not SpecifiedNot typically detected as a major anthocyanin[10][11]
Cranberry (Vaccinium macrocarpon)Not SpecifiedNot typically detected as a major anthocyanin[12][13]
Chokeberry (Aronia melanocarpa)Not SpecifiedNot typically detected as a major anthocyanin[14][15]
Bilberry (Vaccinium myrtillus)Not SpecifiedNot typically detected as a major anthocyanin[2][16]

Experimental Protocols

The quantification of Cyanidin 3-sophoroside in berries is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS). Below is a generalized experimental protocol based on methodologies cited in the literature.

Sample Preparation and Extraction
  • Homogenization: Fresh or frozen berry samples are homogenized to a fine powder or puree.

  • Extraction Solvent: A common extraction solvent is a mixture of methanol or ethanol with a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the stability of the anthocyanins in their flavylium cation form.

  • Extraction Procedure: The homogenized sample is mixed with the extraction solvent and typically sonicated or agitated for a specific period (e.g., 30-60 minutes) in the dark and at a controlled temperature to prevent degradation. The process is often repeated to ensure complete extraction.

  • Purification: The crude extract is centrifuged or filtered to remove solid debris. For cleaner samples, Solid-Phase Extraction (SPE) with C18 cartridges can be employed to remove sugars, organic acids, and other interfering substances. The anthocyanin fraction is then eluted with an acidified organic solvent.

HPLC-DAD/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column is typically used for the separation of anthocyanins.

  • Mobile Phase: A gradient elution is commonly employed using two solvents:

    • Solvent A: Acidified water (e.g., water with 0.5-5% formic acid or 0.1% trifluoroacetic acid).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: The gradient starts with a high proportion of Solvent A, and the concentration of Solvent B is gradually increased to elute the more nonpolar compounds.

  • Detection:

    • DAD: Detection is typically set at a wavelength of 520 nm, which is the maximum absorbance for cyanidin glycosides.

    • MS: Mass spectrometry provides structural information and allows for more definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns.

  • Quantification: The concentration of Cyanidin 3-sophoroside is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using a pure standard of Cyanidin 3-sophoroside. If a standard is unavailable, quantification can be expressed as equivalents of a more common standard like cyanidin-3-glucoside.

Visualizing Key Processes

To further elucidate the experimental and biological context of Cyanidin 3-sophoroside, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BerrySample Berry Sample (Fresh/Frozen) Homogenization Homogenization BerrySample->Homogenization Extraction Extraction (Acidified Methanol/Ethanol) Homogenization->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation CrudeExtract Crude Extract Centrifugation->CrudeExtract SPE Solid-Phase Extraction (SPE) CrudeExtract->SPE PurifiedExtract Purified Anthocyanin Extract SPE->PurifiedExtract HPLC HPLC Separation (C18 Column) PurifiedExtract->HPLC DAD DAD Detection (520 nm) HPLC->DAD MS MS Detection (m/z) HPLC->MS Quantification Quantification DAD->Quantification MS->Quantification

Figure 1: Experimental workflow for Cyanidin 3-sophoroside analysis.

biosynthesis_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_anthocyanin Anthocyanin Modification Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl_CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Cyanidin_3_glucoside Cyanidin_3_glucoside Cyanidin->Cyanidin_3_glucoside UFGT (UDP-Glucose) Cyanidin_3_sophoroside Cyanidin_3_sophoroside Cyanidin_3_glucoside->Cyanidin_3_sophoroside Glycosyltransferase (UDP-Glucose)

Figure 2: Simplified biosynthesis pathway of Cyanidin 3-sophoroside.

antioxidant_mechanism C3S Cyanidin 3-sophoroside ROS Reactive Oxygen Species (e.g., O₂⁻, •OH) OxidizedC3S Oxidized Cyanidin 3-sophoroside (Stable Radical) C3S->OxidizedC3S Donates H• or e⁻ CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) C3S->CellularDamage Prevents NeutralizedROS Neutralized Species (e.g., H₂O₂, H₂O) ROS->NeutralizedROS Receives H• or e⁻ ROS->CellularDamage Causes

Figure 3: Antioxidant mechanism of Cyanidin 3-sophoroside.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex InflammatoryStimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to GeneExpression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->GeneExpression Induces C3S Cyanidin Glycosides C3S->IKK Inhibits

Figure 4: General anti-inflammatory pathway modulated by cyanidin glycosides.

Conclusion

This comparative guide highlights that red raspberries are the most significant and reliable source of Cyanidin 3-sophoroside among the commonly consumed berries. The provided experimental framework offers a solid foundation for researchers aiming to quantify this compound. The visualized pathways offer a conceptual understanding of its biosynthesis and potential biological activities. Further research is warranted to explore the specific health benefits of Cyanidin 3-sophoroside and to elucidate its precise mechanisms of action in biological systems.

References

A Head-to-Head Battle: HPLC vs. UPLC for the Analysis of Cyanidin 3-sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to cross-validating high-performance and ultra-high-performance liquid chromatography methods for the precise quantification of a key anthocyanin.

For researchers, scientists, and drug development professionals working with anthocyanins, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) for the analysis of specific compounds like Cyanidin 3-sophoroside is a critical decision. This guide provides an objective comparison of these two powerful analytical techniques, supported by experimental data, to aid in method selection and cross-validation.

Cyanidin 3-sophoroside, a vital anthocyanin found in various fruits and vegetables, is of significant interest for its potential health benefits. Accurate and efficient quantification of this compound is paramount for research and development. While both HPLC and UPLC are staples in analytical laboratories, UPLC has emerged as a faster and more sensitive alternative. This guide will delve into the nuances of each method, presenting a clear comparison of their performance metrics.

Performance Comparison: HPLC vs. UPLC for Cyanidin 3-sophoroside Analysis

The following table summarizes the key performance parameters for the analysis of Cyanidin 3-sophoroside using representative HPLC and UPLC methods. The data presented is a composite from various studies on cyanidin glycosides, as a direct head-to-head comparison for Cyanidin 3-sophoroside is not extensively available in published literature.

ParameterHPLCUPLCKey Advantages of UPLC
Retention Time (min) 15 - 303 - 8Shorter analysis time, higher throughput
Peak Resolution (Rs) > 1.5> 2.0Better separation of closely eluting compounds
Theoretical Plates (N) 10,000 - 20,00025,000 - 50,000Higher column efficiency, sharper peaks
Linearity (R²) > 0.999> 0.999Excellent linearity for both methods
Limit of Detection (LOD) (µg/mL) 0.05 - 0.20.01 - 0.05Higher sensitivity for detecting trace amounts
Limit of Quantification (LOQ) (µg/mL) 0.15 - 0.60.03 - 0.15Higher sensitivity for quantifying low concentrations
Precision (RSD%) < 2%< 1.5%Improved repeatability and reproducibility
Accuracy (Recovery %) 98 - 102%99 - 101%High accuracy for both methods
Solvent Consumption (mL/run) 20 - 405 - 10Reduced solvent usage, lower operational costs, and environmental impact

Experimental Protocols

Detailed methodologies for both HPLC and UPLC analysis of Cyanidin 3-sophoroside are provided below. These protocols are based on established methods for anthocyanin analysis and can be adapted for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 5% Formic acid in water

    • B: 100% Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-25 min: 30% B

    • 25-27 min: 30-10% B

    • 27-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 520 nm

Ultra-High-Performance Liquid Chromatography (UPLC) Method
  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 5% Formic acid in water

    • B: 100% Acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-40% B

    • 5-6 min: 40-95% B

    • 6-7 min: 95% B

    • 7-7.5 min: 95-5% B

    • 7.5-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Detection Wavelength: 520 nm

Visualizing the Workflow and a Relevant Biological Pathway

To further clarify the processes and contexts involved, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_comparison Cross-Validation & Comparison Standard Cyanidin 3-sophoroside Standard Preparation HPLC_Method HPLC Method Development & Optimization Standard->HPLC_Method UPLC_Method UPLC Method Development & Optimization Standard->UPLC_Method Sample Sample Extraction (e.g., from plant material) HPLC_Analysis Sample Analysis by HPLC Sample->HPLC_Analysis UPLC_Analysis Sample Analysis by UPLC Sample->UPLC_Analysis HPLC_Validation HPLC Method Validation (Linearity, Precision, Accuracy, etc.) HPLC_Method->HPLC_Validation HPLC_Validation->HPLC_Analysis Data_Comparison Comparison of Validation Parameters (Retention Time, Resolution, Sensitivity, etc.) HPLC_Analysis->Data_Comparison UPLC_Validation UPLC Method Validation (Linearity, Precision, Accuracy, etc.) UPLC_Method->UPLC_Validation UPLC_Validation->UPLC_Analysis UPLC_Analysis->Data_Comparison Method_Selection Final Method Selection or Cross-Validation Confirmation Data_Comparison->Method_Selection

Cross-validation workflow for HPLC and UPLC methods.

SignalingPathway C3S Cyanidin 3-sophoroside ROS Reactive Oxygen Species (ROS) C3S->ROS inhibits Keap1 Keap1 ROS->Keap1 inhibits dissociation Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Keap1->Nrf2 promotes degradation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralize Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Hypothetical signaling pathway involving Cyanidin 3-sophoroside.

A Comparative Guide to Spectrophotometric and Chromatographic Methods for Total Anthocyanin Content Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of total anthocyanin content is critical in various fields, from food science and nutraceuticals to drug development, where these polyphenolic compounds are investigated for their potent antioxidant and therapeutic properties. The two most prevalent analytical techniques employed for this purpose are spectrophotometry, primarily through the pH differential method, and high-performance liquid chromatography (HPLC). This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.

At a Glance: Spectrophotometry vs. Chromatography

FeatureSpectrophotometric Method (pH Differential)Chromatographic Method (HPLC)
Principle Measures absorbance changes of anthocyanins at different pH levels.Separates individual anthocyanins based on their physicochemical properties.
Specificity Measures total monomeric anthocyanins; does not distinguish between different anthocyanin compounds.High specificity; separates and quantifies individual anthocyanin compounds.
Sensitivity Generally lower sensitivity compared to HPLC.High sensitivity, capable of detecting and quantifying trace amounts of anthocyanins.
Quantification Provides a total content value, typically expressed as cyanidin-3-glucoside equivalents.Provides quantitative data for each individual anthocyanin present in the sample.
Speed Rapid and high-throughput.More time-consuming due to chromatographic separation.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and ongoing expenses for columns, solvents, and maintenance.
Complexity Relatively simple to perform.Requires more expertise for method development, operation, and data analysis.
Sample Throughput High, suitable for screening large numbers of samples.Lower, more suitable for detailed analysis of a smaller number of samples.

Experimental Protocols

Spectrophotometric pH Differential Method (AOAC Official Method 2005.02)

This method is based on the reversible structural transformation of monomeric anthocyanins with a change in pH.[1][2] The colored oxonium form is predominant at pH 1.0, while the colorless hemiketal form prevails at pH 4.5.[1][2] The difference in absorbance at the wavelength of maximum absorption (λvis-max), typically around 520 nm, is proportional to the total monomeric anthocyanin concentration.[1]

Reagents and Equipment:

  • Potassium chloride buffer (0.025 M, pH 1.0)

  • Sodium acetate buffer (0.4 M, pH 4.5)

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Buffer Preparation:

    • pH 1.0 buffer: Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 with concentrated HCl. Bring the final volume to 1 L with distilled water.[3]

    • pH 4.5 buffer: Dissolve 54.43 g of CH3CO2Na·3H2O in approximately 960 mL of distilled water. Adjust the pH to 4.5 with concentrated HCl. Bring the final volume to 1 L with distilled water.[3]

  • Sample Preparation:

    • Prepare two dilutions of the sample, one with the pH 1.0 buffer and the other with the pH 4.5 buffer. The dilution factor should be adjusted to obtain an absorbance reading at λvis-max within the linear range of the spectrophotometer (typically 0.2-1.4 AU).[2][3]

  • Spectrophotometric Measurement:

    • Allow the solutions to equilibrate for 15-20 minutes.

    • Measure the absorbance of each dilution at the λvis-max (around 520 nm) and at 700 nm (to correct for haze).[3][4]

  • Calculation:

    • The total monomeric anthocyanin content is calculated using the following formula: Total Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × l) Where:

      • A = (Aλvis-max - A700)pH 1.0 - (Aλvis-max - A700)pH 4.5

      • MW = Molecular weight of the standard (e.g., 449.2 g/mol for cyanidin-3-glucoside)[4]

      • DF = Dilution factor

      • ε = Molar extinction coefficient of the standard (e.g., 26,900 L/mol·cm for cyanidin-3-glucoside)[4]

      • l = Pathlength in cm (typically 1 cm)

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a more detailed analysis by separating and quantifying individual anthocyanins. This method typically utilizes a reversed-phase column with a gradient elution of an acidified aqueous mobile phase and an organic solvent.

Reagents and Equipment:

  • HPLC system with a diode array detector (DAD) or UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Acidified water (e.g., with formic acid or trifluoroacetic acid)

  • Mobile Phase B: Acetonitrile or methanol

  • Anthocyanin standards for identification and quantification

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Extract anthocyanins from the sample using an appropriate solvent (e.g., acidified methanol).

    • Filter the extract through a 0.45 µm syringe filter prior to injection.[5]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18.

    • Mobile Phase: A gradient of acidified water (A) and acetonitrile/methanol (B) is commonly used. The specific gradient program will depend on the sample complexity and the target anthocyanins.

    • Flow Rate: Typically 0.8-1.2 mL/min.

    • Detection: UV-Vis detector set at the λvis-max for anthocyanins (around 520 nm).[6]

    • Injection Volume: Typically 10-20 µL.

  • Identification and Quantification:

    • Identify individual anthocyanins by comparing their retention times and UV-Vis spectra with those of authentic standards.

    • Quantify each anthocyanin by constructing a calibration curve using the corresponding standard. The total anthocyanin content is the sum of the individual anthocyanin concentrations.

Quantitative Data Comparison

Several studies have demonstrated a high linear correlation (r > 0.925) between the total anthocyanin content determined by the pH differential method and HPLC.[1][7][8] However, the absolute values can differ depending on the sample matrix and the standard used for quantification in the pH differential method.

Sample MatrixpH Differential (mg/100g as cyd-3-glu)HPLC (mg/100g, sum of individual anthocyanins)Reference
Blueberry1034Similar trend but lower values[9]
Blackberry819Similar trend but lower values[9]
Blackcurrant801Similar trend but lower values[9]
Raspberry381Similar trend but lower values[9]
Cranberry220Similar trend but lower values[9]
Fruit Juice SamplesHighly correlated (r > 0.925)Highly correlated (r > 0.925)[1][7]

Note: "cyd-3-glu" refers to cyanidin-3-glucoside equivalents. The study on various berries noted that while the trend was similar, HPLC values were generally lower than those from the pH differential method.

Mandatory Visualizations

Spectrophotometric_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Dilute_pH1 Dilute with pH 1.0 Buffer Sample->Dilute_pH1 Dilute_pH45 Dilute with pH 4.5 Buffer Sample->Dilute_pH45 Spectrophotometer UV-Vis Spectrophotometer (λvis-max & 700 nm) Dilute_pH1->Spectrophotometer Dilute_pH45->Spectrophotometer Calculate_A Calculate Absorbance Difference (A) Spectrophotometer->Calculate_A Calculate_Total Calculate Total Anthocyanin Content Calculate_A->Calculate_Total

Caption: Workflow for the spectrophotometric pH differential method.

Chromatographic_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Extract Extract Anthocyanins Sample->Extract Filter Filter Extract (0.45 µm) Extract->Filter HPLC HPLC System (C18 Column, DAD) Filter->HPLC Identify Identify Peaks by Retention Time & Spectra HPLC->Identify Quantify Quantify using Standard Curves Identify->Quantify Sum Sum Individual Anthocyanins Quantify->Sum

Caption: Workflow for the chromatographic (HPLC) method.

Conclusion and Recommendations

The choice between spectrophotometric and chromatographic methods for total anthocyanin content determination depends on the specific research objectives, available resources, and the required level of detail.

The spectrophotometric pH differential method is recommended for:

  • Rapid screening of a large number of samples.

  • Routine quality control where a total anthocyanin value is sufficient.

  • Laboratories with limited budgets, as it is a more economical option.[7][8]

The chromatographic (HPLC) method is the preferred choice for:

  • Detailed characterization and quantification of individual anthocyanins.

  • Research requiring high specificity and sensitivity.

  • Studies where understanding the profile of different anthocyanins is crucial for interpreting biological activity or product authenticity.

For many research applications, a combination of both methods can be highly effective. The spectrophotometric method can be used for initial high-throughput screening, followed by more detailed HPLC analysis of select samples to gain a comprehensive understanding of the anthocyanin composition. It is also critical to report the method and the standard used for quantification to ensure comparability across different studies.[7]

References

Safety Operating Guide

Proper Disposal of Cyanidin 3-Sophoroside Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Cyanidin 3-sophoroside chloride, a non-hazardous anthocyanin compound. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with local regulations.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008, standard laboratory safety protocols should always be followed.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.[1]

  • Avoid Dust Formation: Take care to avoid creating dust when handling the solid form of the compound.[1]

  • Spill Response: In the event of a spill, clean the area without creating dust. Place the spilled material into a sealed container for disposal. The contaminated area should then be washed with soap and water.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound involves professional waste management services.

  • Waste Identification and Segregation:

    • Unused or surplus this compound should be collected in a clearly labeled, sealed container.

    • Solutions containing the compound should also be collected in a separate, labeled, and sealed container.

    • Contaminated materials, such as personal protective equipment (PPE), weighing boats, and filter paper, should be treated as chemical waste and collected separately.

  • Engage a Licensed Waste Disposal Service:

    • Non-recyclable surplus and solutions of this compound must be sent to a licensed professional waste disposal service.[1]

    • It is crucial to adhere to all local, state, and federal statutory instructions regarding chemical waste disposal.[1]

  • Disposal of Contaminated Packaging:

    • Contaminated packaging should be disposed of in the same manner as the product itself.[1] This means it should be collected and given to a licensed professional waste disposal service.

Quantitative Data Summary

Currently, there is no specific quantitative data available in safety data sheets regarding permissible disposal concentrations or specific waste categorization codes for this compound. The guiding principle is to manage it through a certified waste disposal service.

Data PointValue
Hazard Classification Not a hazardous substance or mixture[1]
Primary Disposal Method Licensed Professional Waste Disposal Service[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Material Identification cluster_1 Waste Collection cluster_2 Disposal Action cluster_3 Compliance Check A Unused/Surplus Solid or Solution D Collect in a Labeled, Sealed Container A->D B Contaminated Materials (PPE, etc.) B->D C Empty/Contaminated Packaging C->D E Engage Licensed Professional Waste Disposal Service D->E F Follow Local Statutory Regulations E->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Cyanidin 3-Sophoroside Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Cyanidin 3-sophoroside chloride. The following procedures are designed to ensure a safe laboratory environment and proper management of the chemical from receipt to disposal.

Hazard Assessment

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] However, as with any laboratory chemical, prudent safety measures are essential to minimize exposure and ensure personnel safety. The primary risks are associated with the inhalation of dust and direct contact with the skin and eyes.[1]

Chemical Identification:

Identifier Value
CAS Number 38820-68-7[1][2][3]
Molecular Formula C₂₇H₃₁O₁₆Cl[1][4]
Molecular Weight 646.98 g/mol [2][5]

| Appearance | Solid, Off-white to dark red/purple powder[2] |

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is mandatory to prevent direct contact and inhalation. The following table summarizes the required PPE for handling this compound.

Body PartPPE RecommendationStandardPurpose
Hands Nitrile or latex glovesEN 374To prevent skin contact.
Body Laboratory coat or long-sleeved coverallsEN ISO 27065To protect skin and personal clothing from dust and splashes.
Eyes Safety glasses with side shields or safety gogglesEN 166To protect eyes from airborne powder and potential splashes.
Respiratory N95/FFP2 dust mask or a respirator with a particle filterNIOSH/EN 149Recommended when weighing or handling quantities that may generate dust to prevent inhalation.

Operational Plan: Step-by-Step Handling Protocol

Following a systematic workflow is critical for safety and experimental integrity.

3.1. Preparation and Area Setup

  • Designated Area: Conduct all handling of powdered this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats), solvents, and waste containers are within reach.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

3.2. Weighing and Solution Preparation

  • Avoid Dust Formation: Handle the solid powder carefully to minimize the generation of airborne dust.[1]

  • Weighing: Use a microbalance within a ventilated enclosure. Tare the weigh boat before adding the chemical.

  • Dissolving: Add the solvent to the weighed powder slowly to avoid splashing. If sonication is required, ensure the container is capped.

3.3. Post-Handling Procedure

  • Decontamination: Clean all surfaces, glassware, and equipment that came into contact with the chemical. Use appropriate cleaning agents and dispose of cleaning materials as chemical waste.

  • Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to avoid cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency and First Aid Plan

In case of accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.
Ingestion Do not induce vomiting. Rinse the mouth thoroughly with water.[1] Seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and comply with regulations.

  • Waste Segregation: All materials contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be collected in a designated, sealed, and clearly labeled chemical waste container.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[1]

  • Professional Service: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[1]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Management prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep_area->don_ppe weigh Weigh Powder Carefully don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve decontaminate Clean Equipment & Work Area dissolve->decontaminate Experiment Complete collect_waste Collect Contaminated Waste dissolve->collect_waste Generate Waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose Dispose via Licensed Service collect_waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.